N-Methyl-2-(pyridin-3-YL)ethanamine
Description
Properties
IUPAC Name |
N-methyl-2-pyridin-3-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-9-6-4-8-3-2-5-10-7-8/h2-3,5,7,9H,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRUEUNOCVALAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408909 | |
| Record name | N-Methyl-2-(pyridin-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19690-13-2 | |
| Record name | N-Methyl-2-(pyridin-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Metanicotine's Mechanism of Action as a Nicotinic Agonist: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metanicotine, also known as (E)-N-methyl-4-(3-pyridinyl)-3-buten-1-amine or RJR-2403, is a potent and selective agonist of neuronal nicotinic acetylcholine receptors (nAChRs), with a particular preference for the α4β2 subtype. This technical guide provides a comprehensive overview of the mechanism of action of metanicotine, detailing its binding affinity, functional potency, and the intracellular signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of neuropharmacology, medicinal chemistry, and drug development, offering insights into the therapeutic potential of selective nAChR modulation.
Introduction
Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems. The diverse assembly of nAChR subunits gives rise to a variety of receptor subtypes, each with distinct pharmacological and physiological properties. The α4β2 nAChR subtype is highly expressed in the brain and is a key target for understanding the effects of nicotine and for the development of therapeutics for a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction.
Metanicotine has emerged as a valuable pharmacological tool and a potential therapeutic lead due to its high affinity and selectivity for the α4β2 nAChR.[1][2] Its unique pharmacological profile, characterized by potent central nervous system effects with reduced peripheral side effects compared to nicotine, makes it an attractive candidate for further investigation.[3] This guide will delve into the quantitative pharmacology of metanicotine, detail the experimental methodologies used for its characterization, and illustrate the key signaling cascades it activates.
Quantitative Pharmacology of Metanicotine
The interaction of metanicotine with various nAChR subtypes has been quantified through radioligand binding assays and functional assays. The following tables summarize the key binding affinity (Ki) and functional potency (EC50) values for metanicotine, providing a clear overview of its selectivity profile.
Table 1: Binding Affinity of Metanicotine for nAChR Subtypes
| nAChR Subtype | Ligand | Preparation | Ki (nM) | Reference |
| α4β2 | [3H]Nicotine | Rat Brain Cortex | 26 ± 3 | [2] |
| α4β2 | [3H]Epibatidine | Rat Brain Membranes | ~26 | [1] |
Table 2: Functional Potency of Metanicotine at nAChR Subtypes
| Assay | Preparation | EC50 (nM) | Emax (% of Nicotine) | Reference |
| 86Rb+ Efflux | Rat Thalamic Synaptosomes | 732 ± 155 | 91 ± 8 | [2] |
| [3H]Dopamine Release | Rat Striatal Synaptosomes | 938 ± 172 | 82 ± 5 | [2] |
| Whole-cell Patch Clamp | Human α4β2 expressed in HEK cells | 16,000 | - | [1] |
Experimental Protocols
The characterization of metanicotine's pharmacological profile relies on a suite of specialized experimental techniques. This section provides detailed methodologies for the key assays used to determine its binding affinity and functional efficacy.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of metanicotine for nAChRs.
-
Objective: To determine the inhibition constant (Ki) of metanicotine for a specific nAChR subtype.
-
Materials:
-
Cell membranes prepared from cell lines (e.g., HEK293) stably expressing the nAChR subtype of interest, or from brain tissue (e.g., rat cerebral cortex).
-
Radioligand: A high-affinity radiolabeled nAChR ligand (e.g., [3H]nicotine or [3H]epibatidine) at a concentration at or below its Kd.
-
Unlabeled metanicotine (RJR-2403) at a range of concentrations.
-
A known nAChR agonist or antagonist (e.g., nicotine or mecamylamine) for determining non-specific binding.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
Incubate the membrane preparation (50-100 µg protein) with the radioligand and varying concentrations of unlabeled metanicotine in the binding buffer.
-
For determination of non-specific binding, a parallel set of tubes is incubated with the radioligand and a high concentration of an unlabeled competitor (e.g., 100 µM nicotine).
-
Incubate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a vacuum manifold.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the metanicotine concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of metanicotine that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the procedure for measuring metanicotine-induced currents in cells expressing nAChRs.
-
Objective: To determine the potency (EC50) and efficacy of metanicotine as a nAChR agonist.
-
Materials:
-
Cell line stably expressing the nAChR subtype of interest (e.g., HEK293 cells transfected with human α4 and β2 subunits).
-
External solution (in mM): 140 NaCl, 2 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4.
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1.1 EGTA, 2 ATP-Mg, 0.3 GTP-Na, pH 7.2.
-
Metanicotine solutions at various concentrations.
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
-
-
Procedure:
-
Culture cells on glass coverslips.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Form a high-resistance (>1 GΩ) seal between a borosilicate glass micropipette filled with internal solution and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply metanicotine at various concentrations to the cell using a rapid perfusion system.
-
Record the resulting inward currents.
-
-
Data Analysis:
-
Measure the peak amplitude of the current for each concentration of metanicotine.
-
Normalize the current responses to the maximal response.
-
Plot the normalized current amplitude against the logarithm of the metanicotine concentration to generate a dose-response curve.
-
Fit the curve using a logistic function to determine the EC50 value.
-
Calcium Imaging
This protocol describes a method to measure intracellular calcium changes in response to metanicotine application.
-
Objective: To functionally assess the activation of nAChRs by metanicotine by measuring changes in intracellular calcium concentration.
-
Materials:
-
Cells expressing the nAChR subtype of interest (e.g., HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.
-
Metanicotine solutions at various concentrations.
-
Fluorescence microscope with a camera and appropriate filter sets.
-
-
Procedure:
-
Plate cells on glass-bottom dishes.
-
Load cells with Fluo-4 AM (e.g., 5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.
-
Acquire baseline fluorescence images.
-
Apply metanicotine at various concentrations and record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Measure the peak fluorescence intensity for each concentration of metanicotine.
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F0) from the peak fluorescence (F).
-
Normalize the response by dividing ΔF by F0 (ΔF/F0).
-
Plot ΔF/F0 against the logarithm of the metanicotine concentration to generate a dose-response curve and determine the EC50 value.
-
Signaling Pathways
Activation of α4β2 nAChRs by agonists like metanicotine is not solely limited to ion influx. There is growing evidence for the involvement of metabotropic signaling cascades that can influence longer-term cellular processes. As a selective α4β2 nAChR agonist, metanicotine is predicted to engage these pathways.
Metanicotine-Induced α4β2 nAChR Signaling Cascade
Upon binding of metanicotine to the α4β2 nAChR, a conformational change is induced, leading to the opening of the ion channel and influx of Na+ and Ca2+. The resulting increase in intracellular Ca2+ can act as a second messenger, activating various downstream signaling molecules. Furthermore, studies on nicotine's action at α4β2 receptors have revealed a metabotropic signaling pathway that is independent of ion flux and involves a cascade of protein kinases.[4][5][6] Given metanicotine's agonism at this receptor, it is highly probable that it also initiates this cascade.
This pathway is initiated by the activation of Src kinase, which is associated with the receptor complex.[4][5] Activated Src then phosphorylates and activates Spleen tyrosine kinase (Syk).[4][5] Subsequently, Syk activates Phospholipase C (PLC), leading to the production of diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG, in turn, activates Protein Kinase C (PKC), which can then phosphorylate a variety of cellular targets, influencing processes such as gene expression and synaptic plasticity.[4][5][6]
Experimental Workflow for Investigating Signaling
To confirm the activation of the Src-Syk-PKC pathway by metanicotine, a series of experiments can be conducted.
Conclusion
Metanicotine is a selective α4β2 nAChR agonist with high binding affinity and functional potency at this specific subtype. Its mechanism of action involves not only direct ion channel gating but also the likely activation of intracellular signaling cascades, including the Src-Syk-PKC pathway. The detailed pharmacological data and experimental protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of metanicotine and other selective nAChR modulators. A comprehensive understanding of its mechanism of action is crucial for the rational design and development of novel drugs targeting the nicotinic cholinergic system for the treatment of various CNS disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. scite.ai [scite.ai]
- 3. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Metabotropic signaling cascade involved in α4β2 nicotinic acetylcholine receptor-mediated PKCβII activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roles of metabotropic signaling of nicotine receptors in the development and maintenance of nicotine reward through regulation of dopamine D3 receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Rivanicline: A Comprehensive Technical Guide to its Chemical Properties, Structure, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rivanicline, also known as (E)-N-Methyl-4-(3-pyridinyl)-3-butene-1-amine, is a potent and selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR) subtype.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of Rivanicline. Detailed experimental protocols for key assays are outlined, and its mechanism of action is illustrated through signaling pathway diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of nicotinic receptor modulators.
Chemical Structure and Properties
Rivanicline is a synthetic compound with the chemical formula C₁₀H₁₄N₂.[1] It is structurally related to nicotine and exists as the (E)-isomer, which is the more active form.
Table 1: Physicochemical Properties of Rivanicline and its Salts
| Property | Rivanicline (Free Base) | Rivanicline Hydrochloride | Rivanicline Hemioxalate |
| IUPAC Name | (E)-N-Methyl-4-(pyridin-3-yl)but-3-en-1-amine | (E)-N-methyl-4-(pyridin-3-yl)but-3-en-1-amine, hydrochloride | (E)-N-methyl-4-(pyridin-3-yl)but-3-en-1-amine;oxalic acid |
| Synonyms | RJR-2403, trans-Metanicotine | RJR-2403 hydrochloride | RJR-2403 hemioxalate |
| Chemical Formula | C₁₀H₁₄N₂ | C₁₀H₁₄N₂ · HCl | C₂₂H₃₀N₄O₄ |
| Molecular Weight | 162.23 g/mol [1] | 198.69 g/mol | 414.5 g/mol |
| Melting Point | Data not available | Data not available | Data not available |
| Boiling Point | Data not available | Data not available | Data not available |
| pKa | Data not available | Data not available | Data not available |
| Solubility | Data not available | Acetonitrile: Slightly soluble (0.1-1 mg/ml), DMSO: Sparingly soluble (1-10 mg/ml), Water: Slightly soluble (0.1-1 mg/ml) | Data not available |
Experimental Protocols for Physicochemical Characterization
Determination of Melting Point (General Protocol)
The melting point of Rivanicline salts can be determined using a standard capillary melting point apparatus.
-
Apparatus: Mel-Temp apparatus or similar.
-
Procedure:
-
A small, finely powdered sample of the Rivanicline salt is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting range.
-
Determination of pKa (General Protocol for Nitrogen-Containing Heterocycles)
The pKa of Rivanicline can be determined by potentiometric titration or UV-Vis spectrophotometry.
-
Method: Potentiometric Titration.
-
Procedure:
-
A standard solution of Rivanicline in a suitable solvent (e.g., water or a water/organic solvent mixture) is prepared.
-
The solution is titrated with a standard solution of a strong acid (e.g., HCl).
-
The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
A titration curve is constructed by plotting the pH against the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point.
-
Pharmacological Profile and Mechanism of Action
Rivanicline is a selective partial agonist at the α4β2 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that plays a crucial role in various cognitive functions.
Signaling Pathway
Activation of the α4β2 nAChR by Rivanicline leads to the opening of the ion channel, allowing the influx of cations, primarily Na⁺ and Ca²⁺. This influx results in depolarization of the neuronal membrane and the activation of downstream signaling cascades. One of the key downstream effects is the modulation of neurotransmitter release, particularly dopamine in brain regions associated with reward and cognition.[2]
Pharmacological Data
Table 2: In Vitro and In Vivo Pharmacological Data for Rivanicline
| Assay | Species/System | Parameter | Value | Reference |
| Binding Affinity | Rat brain cortex nAChRs | Kᵢ | 26 nM | [3] |
| α4β2 subtype | Kᵢ | 26 nM | [3] | |
| Functional Activity | M10 cells expressing chicken α4β2 nAChRs | EC₅₀ (Rubidium efflux) | 0.73 µM | |
| Isolated guinea pig ileum | EC₃₀ (Contraction) | 15 µM | ||
| In Vivo Efficacy | Scopolamine-induced memory deficit (Passive Avoidance Test) | Effective Dose (mice) | 0.6 µmol/kg | |
| Ibotenic acid-induced memory impairment (Radial Arm Maze) | Effective Dose (rats) | 0.3, 0.6, 1.2 µmol/kg |
Experimental Protocols for Pharmacological Assays
Rubidium Efflux Assay
This assay measures the functional activity of nAChRs by quantifying the efflux of Rubidium-86 (⁸⁶Rb⁺), a radioactive potassium analog, from cells expressing the receptor.
-
Detailed Protocol:
-
Cell Culture: Plate cells stably expressing the human α4β2 nAChR in 96-well plates.
-
Loading: Incubate the cells with a loading buffer containing ⁸⁶RbCl for a defined period (e.g., 2-4 hours) to allow for cellular uptake.
-
Washing: Aspirate the loading buffer and wash the cells multiple times with a buffer to remove extracellular ⁸⁶Rb⁺.
-
Treatment: Add buffer containing various concentrations of Rivanicline or control compounds to the wells and incubate for a short period (e.g., 2-5 minutes).
-
Sample Collection: Collect the supernatant, which contains the effluxed ⁸⁶Rb⁺. Lyse the cells with a lysis buffer to release the remaining intracellular ⁸⁶Rb⁺.
-
Quantification: Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.
-
Data Analysis: Calculate the percentage of ⁸⁶Rb⁺ efflux for each concentration of Rivanicline and determine the EC₅₀ value.
-
Guinea Pig Ileum Contraction Assay
This ex vivo assay assesses the contractile response of smooth muscle tissue to nicotinic agonists.[4]
-
Detailed Protocol:
-
Tissue Preparation: A segment of the terminal ileum is isolated from a humanely euthanized guinea pig and placed in oxygenated Tyrode's solution.[4]
-
Mounting: The ileum segment is mounted in an organ bath containing Tyrode's solution at 37°C and continuously bubbled with carbogen (95% O₂ / 5% CO₂).[5] One end is attached to a fixed point, and the other to an isometric force transducer.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension (e.g., 1 g) for a specified period (e.g., 60 minutes), with regular washes.
-
Drug Administration: A cumulative concentration-response curve is generated by adding increasing concentrations of Rivanicline to the organ bath.[5]
-
Data Recording: The contractile responses are recorded and measured.
-
Data Analysis: The magnitude of contraction is plotted against the logarithm of the Rivanicline concentration to determine the EC₃₀ value.
-
Passive Avoidance Test
This behavioral test evaluates the effect of Rivanicline on learning and memory in a rodent model of amnesia induced by scopolamine.[6][7]
-
Detailed Protocol:
-
Apparatus: A two-compartment box with a light and a dark chamber connected by a door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.
-
Acclimation: Mice are allowed to explore the apparatus for a set period before the training session.
-
Training:
-
Rivanicline (or vehicle) is administered, followed by scopolamine (to induce amnesia) at appropriate times before training.
-
The mouse is placed in the light compartment. When it enters the dark compartment, the door closes, and a brief, mild foot shock is delivered.
-
-
Testing: 24 hours after training, the mouse is returned to the light compartment, and the latency to enter the dark compartment is recorded. A longer latency indicates better memory retention.
-
Radial Arm Maze Test
This test assesses spatial learning and memory in rats with cognitive deficits induced by ibotenic acid lesions.
-
Detailed Protocol:
-
Apparatus: An elevated maze with a central platform and several arms radiating outwards. Some arms are baited with a food reward.
-
Habituation and Training: Rats are habituated to the maze and trained to find the food rewards in the baited arms.
-
Lesioning: Ibotenic acid is injected into specific brain regions (e.g., nucleus basalis magnocellularis) to induce cholinergic deficits and memory impairment.
-
Testing:
-
Following a recovery period, Rivanicline (or vehicle) is administered before each test session.
-
The rat is placed on the central platform and allowed to explore the maze for a set duration.
-
The number of entries into baited and unbaited arms is recorded. An entry into a previously visited baited arm (working memory error) or an entry into an unbaited arm (reference memory error) is counted.
-
-
Data Analysis: The number of errors is compared between the Rivanicline-treated and vehicle-treated groups to assess the effects on learning and memory.
-
Conclusion
Rivanicline is a well-characterized α4β2 nAChR partial agonist with potential therapeutic applications in cognitive disorders. This technical guide has provided a detailed overview of its chemical properties, structure, and pharmacological profile, along with comprehensive experimental protocols. The information presented herein is intended to support further research and development in the field of nicotinic receptor modulation.
References
- 1. Rivanicline - Wikipedia [en.wikipedia.org]
- 2. The Relationship of Varenicline Agonism of α4β2 Nicotinic Acetylcholine Receptors and Nicotine-Induced Dopamine Release in Nicotine-Dependent Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Guinea Pig Ileum [sheffbp.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. Effects of rivastigmine and memantine alone and in combination on learning and memory in rats with scopolamine-induced amnesia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Influence of an Acute Administration of Cannabidiol or Rivastigmine, Alone and in Combination, on Scopolamine-Provoked Memory Impairment in the Passive Avoidance Test in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Biological Activity of N-Methyl-2-(pyridin-3-YL)ethanamine (Metanicotine/Rivanicline)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-2-(pyridin-3-YL)ethanamine, more commonly known as Metanicotine, and its (E)-isomer Rivanicline, is a synthetic compound that has garnered significant interest for its selective interaction with neuronal nicotinic acetylcholine receptors (nAChRs). This technical guide provides a comprehensive overview of its biological activity, focusing on its pharmacological profile, mechanism of action, and relevant in vitro and in vivo data. Detailed experimental protocols for key assays and a visualization of its primary signaling pathway are included to support further research and development efforts in the fields of neuroscience and pharmacology.
Introduction
This compound is a structural analog of nicotine and acts as a selective partial agonist at the α4β2 subtype of neuronal nicotinic acetylcholine receptors.[1] This selectivity profile distinguishes it from nicotine, which interacts with a broader range of nAChR subtypes. The compound has been investigated for its therapeutic potential in various central nervous system disorders, including Alzheimer's disease, and for its anti-inflammatory and analgesic properties.[1] This guide will delve into the quantitative pharmacology, experimental methodologies, and cellular mechanisms associated with this compound.
Pharmacological Profile
The biological activity of this compound is primarily characterized by its high affinity and partial agonist activity at α4β2 nAChRs. Its pharmacological parameters have been determined through various in vitro and in vivo studies.
Quantitative Data Summary
The following tables summarize the key quantitative data for Metanicotine and its (E)-isomer, Rivanicline.
Table 1: In Vitro Binding Affinity and Functional Potency
| Ligand/Compound | Assay | Receptor/System | Parameter | Value | Reference |
| Metanicotine | Radioligand Binding | Rat brain [3H]nicotine sites | Ki | 24 nM | [2] |
| Rivanicline | Rubidium Ion Efflux | Chicken α4β2 nAChRs in M10 cells | EC50 | 0.73 µM | [3] |
| Rivanicline | Rubidium Ion Efflux | Chicken α3β4 nAChRs in M10 cells | EC50 | >1000 nM | [3] |
| Rivanicline | Rubidium Ion Efflux | Chicken α1β1γδ nAChRs in M10 cells | EC50 | >1000 nM | [3] |
| Rivanicline | Isolated Tissue Contraction | Guinea pig ileum | EC30 | 15 µM | [3] |
Table 2: In Vivo Efficacy and Effects
| Compound | Animal Model | Test | Dose | Effect | Reference |
| Rivanicline | Mouse | Passive Avoidance (Scopolamine-induced memory deficit) | 0.6 µmol/kg | Prevention of memory deficits | [3] |
| Rivanicline | Rat | Radial Arm Maze (Ibotenic acid-induced memory impairment) | 0.3, 0.6, 1.2 µmol/kg | Decrease in the number of errors | [3] |
| Metanicotine | Mouse | Tail-Flick Test (Antinociception) | s.c. administration | ~5-fold less potent than nicotine | [2] |
| Metanicotine | Mouse | Tail-Flick Test (Antinociception) | Central administration | Slightly more potent than nicotine | [2] |
| Metanicotine | Mouse | Spontaneous Activity & Body Temperature | Antinociceptive doses | Virtually no effect | [2] |
| Metanicotine | Rat | Drug Discrimination | - | Generalized to nicotine in a dose-dependent manner | [2] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to and activating α4β2 nicotinic acetylcholine receptors, which are ligand-gated ion channels.[1] Upon activation, these receptors allow the influx of cations, primarily Na+ and Ca2+, leading to depolarization of the neuronal membrane.[4] The influx of calcium is a critical event that triggers a cascade of downstream signaling pathways.
The elevated intracellular calcium can directly modulate the activity of various enzymes and proteins. Furthermore, the initial depolarization can activate voltage-gated calcium channels (VGCCs), leading to a further increase in intracellular calcium.[5] This calcium signal can also induce calcium-induced calcium release (CICR) from intracellular stores like the endoplasmic reticulum.[6] The culmination of these events is the modulation of neurotransmitter release, including dopamine, norepinephrine, and acetylcholine, which underlies the diverse physiological and behavioral effects of the compound.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
Radioligand Binding Assay for nAChR
Objective: To determine the binding affinity (Ki) of the compound for nicotinic acetylcholine receptors.
Materials:
-
Rat brain tissue homogenate (or cells expressing the target receptor)
-
[3H]-Nicotine or other suitable radioligand (e.g., [3H]-Epibatidine)
-
Assay buffer (e.g., Tris-HCl buffer)
-
Test compound (this compound) at various concentrations
-
Non-specific binding control (e.g., a high concentration of unlabeled nicotine)
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Filtration manifold and vacuum pump
-
Liquid scintillation counter
Procedure:
-
Prepare rat brain membranes by homogenization and centrifugation.
-
In reaction tubes, add a fixed concentration of the radioligand (e.g., 1 nM [3H]-Nicotine).
-
For total binding, add buffer only.
-
For non-specific binding, add a high concentration of unlabeled nicotine (e.g., 10 µM).
-
For competition binding, add varying concentrations of the test compound.
-
Add the prepared brain membrane homogenate to each tube to initiate the binding reaction.
-
Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the competition binding data using non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Rubidium Efflux Assay
Objective: To assess the functional activity (agonist or antagonist) of the compound at ligand-gated ion channels.
Materials:
-
Cell line stably expressing the target nAChR subtype (e.g., HEK-293 cells)
-
86RbCl (Rubidium-86 chloride)
-
Loading buffer
-
Wash buffer
-
Stimulation buffer containing the test compound
-
Lysis buffer
-
Multi-well culture plates
-
Gamma counter or liquid scintillation counter
Procedure:
-
Plate the cells in multi-well plates and grow to confluence.
-
Load the cells with 86Rb+ by incubating them in a loading buffer containing 86RbCl for a specified time (e.g., 2-4 hours).
-
Wash the cells multiple times with a wash buffer to remove extracellular 86Rb+.
-
Add a stimulation buffer containing different concentrations of the test compound to the wells and incubate for a short period (e.g., 2-5 minutes).
-
Collect the supernatant (efflux sample), which contains the 86Rb+ released from the cells.
-
Lyse the cells remaining in the wells with a lysis buffer to release the intracellular 86Rb+ (retained sample).
-
Measure the radioactivity in both the efflux and retained samples using a gamma counter.
-
Calculate the percentage of 86Rb+ efflux for each concentration of the test compound.
-
Plot the percentage efflux against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
In Vivo Behavioral Assays
Objective: To evaluate the effect of the compound on learning and memory.
Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
Procedure:
-
Training (Day 1):
-
Place the mouse in the light compartment.
-
After a brief habituation period, open the guillotine door.
-
When the mouse enters the dark compartment, close the door and deliver a mild foot shock.
-
Remove the mouse from the apparatus and return it to its home cage.
-
-
Testing (Day 2):
-
Administer the test compound or vehicle to the mouse at a predetermined time before the test.
-
Place the mouse back in the light compartment and open the guillotine door.
-
Record the latency to enter the dark compartment (step-through latency).
-
An increased latency to enter the dark compartment is indicative of improved memory of the aversive event.
-
Objective: To assess spatial learning and working memory.
Apparatus: An elevated maze with a central platform and several arms radiating outwards. Some arms are baited with a food reward.
Procedure:
-
Habituation and Training:
-
Food-deprive the rats to motivate them to search for the reward.
-
Allow the rats to explore the maze and consume the food rewards from the baited arms.
-
-
Testing:
-
Administer the test compound or vehicle.
-
Place the rat on the central platform and allow it to explore the maze.
-
Record the sequence of arm entries.
-
An increase in the number of correct entries (entering a baited arm for the first time) and a decrease in the number of working memory errors (re-entering a previously visited arm) indicate an improvement in spatial memory.
-
Objective: To measure the analgesic properties of the compound.
Apparatus: A device that applies a focused beam of heat to the underside of a rodent's tail.
Procedure:
-
Gently restrain the mouse or rat, leaving the tail exposed.
-
Position the tail over the heat source.
-
Activate the heat source and start a timer.
-
Measure the latency for the animal to flick its tail away from the heat.
-
Administer the test compound or vehicle.
-
Repeat the tail-flick measurement at various time points after drug administration.
-
An increase in the tail-flick latency indicates an analgesic effect. A cut-off time is used to prevent tissue damage.
Conclusion
This compound (Metanicotine/Rivanicline) is a selective partial agonist of α4β2 nicotinic acetylcholine receptors with demonstrated in vitro potency and in vivo efficacy in models of cognitive function and nociception. Its distinct pharmacological profile suggests potential therapeutic applications. The experimental protocols and signaling pathway information provided in this guide offer a foundational resource for researchers and drug development professionals interested in further exploring the biological activities and therapeutic potential of this and related compounds. Continued investigation into its detailed molecular interactions and downstream signaling cascades will be crucial for the development of novel therapeutics targeting the nicotinic cholinergic system.
References
- 1. scantox.com [scantox.com]
- 2. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Alpha-4 beta-2 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 5. Mechanisms Involved in Nicotinic Acetylcholine Receptor-Induced Neurotransmitter Release from Sympathetic Nerve Terminals in the Mouse Vas Deferens | PLOS One [journals.plos.org]
- 6. The Role of nAChR and Calcium Signaling in Pancreatic Cancer Initiation and Progression [mdpi.com]
- 7. Nicotinic Modulation of Hippocampal Cell Signaling and Associated Effects on Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Pharmacokinetics and Metabolism of Metanicotine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metanicotine, also known as (E)-N-methyl-4-(3-pyridinyl)-3-butene-1-amine or RJR-2403, is a selective neuronal nicotinic acetylcholine receptor (nAChR) agonist that has been investigated for its potential therapeutic effects, particularly in the realm of cognitive enhancement.[1][2] Despite its demonstrated in vivo activity, a comprehensive public-domain characterization of its pharmacokinetic profile and metabolic fate remains elusive. This technical guide synthesizes the available preclinical information on metanicotine and provides a framework for future in vivo studies by outlining established experimental protocols and plausible metabolic pathways based on the biotransformation of structurally related compounds.
Introduction to Metanicotine
Metanicotine is a nicotinic agonist with a high affinity for central nervous system (CNS) nAChRs, particularly the α4β2 subtype, while exhibiting lower potency at peripheral ganglionic and muscle-type nAChRs.[1][3] In preclinical studies, it has demonstrated efficacy in models of cognitive impairment and has a longer duration of action compared to nicotine.[2] In vivo studies in mice have shown that metanicotine has good blood-brain barrier permeability.[4] Its potential as a therapeutic agent for neurological disorders where cholinergic function is compromised has been a key driver of interest in this compound.[1]
In Vivo Pharmacokinetics
A thorough review of publicly available scientific literature reveals a significant gap in the quantitative pharmacokinetic data for metanicotine following in vivo administration. Key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), clearance (CL), and volume of distribution (Vd) have not been published in peer-reviewed journals.
To facilitate future research and provide a standardized framework for data presentation, the following table outlines the essential pharmacokinetic parameters that should be determined in preclinical studies.
Table 1: Quantitative Pharmacokinetic Parameters of Metanicotine
| Parameter | Symbol | Value | Species | Route of Administration | Dose | Reference |
| Maximum Plasma Concentration | Cmax | Data not available | - | - | - | - |
| Time to Cmax | Tmax | Data not available | - | - | - | - |
| Area Under the Curve (0-t) | AUC(0-t) | Data not available | - | - | - | - |
| Area Under the Curve (0-∞) | AUC(0-∞) | Data not available | - | - | - | - |
| Elimination Half-life | t½ | Data not available | - | - | - | - |
| Clearance | CL | Data not available | - | - | - | - |
| Volume of Distribution | Vd | Data not available | - | - | - | - |
| Bioavailability | F | Data not available | - | - | - | - |
In Vivo Metabolism of Metanicotine
Detailed in vivo metabolic pathways for metanicotine have not been explicitly elucidated in the available literature. However, based on the metabolism of nicotine and other structurally similar compounds, a hypothetical metabolic scheme can be proposed. The primary routes of metabolism for nicotine involve oxidation and glucuronidation.[5][6]
Proposed Metabolic Pathways
The metabolism of metanicotine is likely to be mediated by cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs).[7][8][9] Potential metabolic transformations include:
-
N-Oxidation: The tertiary amine in the pyrrolidine ring of nicotine is susceptible to N-oxidation, and it is plausible that the nitrogen on the butene-amine chain of metanicotine could undergo similar transformation to form a metanicotine-N-oxide metabolite.[10][11][12]
-
Glucuronidation: Direct conjugation of a glucuronic acid moiety to the pyridine nitrogen or the secondary amine is a possible metabolic route, leading to the formation of N-glucuronides.[6][13][14]
Signaling Pathway
As a nicotinic agonist, metanicotine exerts its effects by binding to and activating nAChRs. These receptors are ligand-gated ion channels, and their activation leads to an influx of cations (primarily Na⁺ and Ca²⁺), resulting in neuronal depolarization and the release of various neurotransmitters.
Experimental Protocols for In Vivo Pharmacokinetic and Metabolism Studies
The following section outlines a general experimental protocol for characterizing the in vivo pharmacokinetics and metabolism of metanicotine in a preclinical setting. This protocol is based on established methodologies for similar small molecules and nicotinic agonists.[15][16][17]
Experimental Workflow
Detailed Methodologies
4.2.1. Animal Models
-
Species: Sprague-Dawley rats are a commonly used species for pharmacokinetic studies due to their size, well-characterized physiology, and historical data availability.
-
Housing: Animals should be housed in controlled conditions (temperature, humidity, light/dark cycle) with ad libitum access to food and water.
-
Cannulation: For serial blood sampling, cannulation of the jugular vein or carotid artery is recommended to minimize stress on the animals.
4.2.2. Dosing and Sample Collection
-
Formulation: Metanicotine should be dissolved in a suitable vehicle (e.g., saline or phosphate-buffered saline).
-
Administration:
-
Intravenous (IV): A single bolus dose administered via the tail vein or a cannulated vein to determine clearance and volume of distribution.
-
Oral (PO): A single dose administered by oral gavage to determine oral bioavailability.
-
-
Blood Sampling: Blood samples (approx. 0.2 mL) should be collected into tubes containing an anticoagulant (e.g., EDTA) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose). Plasma should be separated by centrifugation and stored at -80°C until analysis.
-
Excreta Collection: For metabolism and mass balance studies, animals should be housed in metabolic cages to allow for the separate collection of urine and feces over 24 or 48 hours.
4.2.3. Bioanalytical Method
-
Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity.[18][19][20]
-
Sample Preparation:
-
Plasma: Protein precipitation with acetonitrile or methanol, followed by centrifugation and analysis of the supernatant. Alternatively, liquid-liquid extraction or solid-phase extraction can be used for cleaner samples.[21]
-
Urine: Dilution with a suitable buffer may be sufficient.
-
-
Chromatography: A C18 reversed-phase column is typically used for the separation of nicotine and its metabolites.[18]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode should be used for quantification. Specific parent-to-daughter ion transitions for metanicotine and any identified metabolites would need to be optimized.
-
Validation: The analytical method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and stability.
4.2.4. Data Analysis
-
Pharmacokinetic Parameters: Non-compartmental analysis of the plasma concentration-time data should be performed using software such as Phoenix WinNonlin to calculate Cmax, Tmax, AUC, t½, CL, and Vd.
-
Metabolite Identification: High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) can be used to identify potential metabolites in plasma, urine, and feces.
Conclusion
While metanicotine shows promise as a CNS-selective nicotinic agonist, the lack of publicly available in vivo pharmacokinetic and metabolism data presents a significant hurdle for its further development. The hypothetical metabolic pathways and detailed experimental protocols outlined in this guide are intended to provide a roadmap for researchers to fill this critical knowledge gap. A thorough understanding of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of metanicotine is essential for translating preclinical findings into potential clinical applications.
References
- 1. RJR-2403: a nicotinic agonist with CNS selectivity II. In vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antinociceptive and pharmacological effects of metanicotine, a selective nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and in vivo evaluation of (E)-N-[(11)C]Methyl-4- (3-pyridinyl)-3-butene-1-amine ([(11)C]metanicotine) as a nicotinic receptor radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of race and glucuronidation rates on the relationship between nicotine metabolite ratio and nicotine clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethnic differences in N-glucuronidation of nicotine and cotinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nicotine and 4-(methylnitrosamino)-1-(3-pyridyl)-butanone metabolism by cytochrome P450 2B6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of nicotine and cotinine by human cytochrome P450 2A13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Human Metabolome Database: Showing metabocard for Nicotine-1'-N-oxide (HMDB0001497) [hmdb.ca]
- 11. A reappraisal of the stereoselective metabolism of nicotine to nicotine-1'-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stereoselective metabolism of (S)-(-)-nicotine in humans: formation of trans-(S)-(-)-nicotine N-1'-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. allucent.com [allucent.com]
- 16. Preclinical in vivo ADME studies in drug development: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Metabolism and disposition of varenicline, a selective alpha4beta2 acetylcholine receptor partial agonist, in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Nicotine and metabolites determination in human plasma by ultra performance liquid chromatography-tandem mass spectrometry: a simple approach for solving contamination problem and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry: Biomarkers for Tobacco Smoke Exposure and for Phenotyping Cytochrome P450 2A6 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determination of the nicotine metabolites cotinine and trans-3'-hydroxycotinine in biologic fluids of smokers and non-smokers using liquid chromatography-tandem mass spectrometry: biomarkers for tobacco smoke exposure and for phenotyping cytochrome P450 2A6 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Receptor Binding Profile of N-Methyl-2-(pyridin-3-YL)ethanamine
Introduction
N-Methyl-2-(pyridin-3-YL)ethanamine, also known as 3-(2-(methylamino)ethyl)pyridine, is a chemical entity structurally related to nicotine. Its core structure, a pyridine ring linked to an N-methylated ethylamine chain, suggests a likely interaction with receptors that recognize endogenous neurotransmitters such as acetylcholine. This guide provides a projected receptor binding profile, detailed experimental protocols for its determination, and an overview of the associated signaling pathways. Given the absence of direct binding data, this document leverages information on the well-studied analog, metanicotine, to provide a putative pharmacological context.
Predicted Receptor Binding Profile
Based on its structural similarity to known nicotinic agonists, this compound is anticipated to exhibit affinity for various subtypes of nicotinic acetylcholine receptors (nAChRs). It may also have activity at other monoaminergic sites, such as monoamine oxidase (MAO), though this is less certain without direct experimental evidence.
Data Presentation: Quantitative Data for a Structural Analog
The following table summarizes the binding affinity of metanicotine, a close structural analog of this compound, at nicotinic acetylcholine receptors. This data is provided as an estimation of the potential binding characteristics of the title compound.
| Compound | Receptor Target | Radioligand | Tissue Source | Ki (nM) | Reference |
| Metanicotine | Nicotinic Acetylcholine Receptors | [3H]Nicotine | Rat Brain | 24 | [1] |
Note on Inhibition Constant (Ki): The Ki value represents the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. A lower Ki value indicates a higher binding affinity.
Experimental Protocols
The determination of a compound's receptor binding profile is typically achieved through in vitro assays. Below are detailed methodologies for key experiments relevant to the predicted targets of this compound.
1. Radioligand Binding Assay for Nicotinic Acetylcholine Receptors
This protocol describes a competitive binding assay to determine the affinity of a test compound for nAChR subtypes.
-
Objective: To determine the inhibition constant (Ki) of this compound for specific nAChR subtypes (e.g., α4β2, α7).
-
Materials and Reagents:
-
Biological Material: Cell membranes from cell lines (e.g., HEK293) stably expressing the nAChR subtype of interest, or homogenized brain tissue from rodents.
-
Radioligand: A high-affinity radiolabeled nAChR ligand (e.g., [3H]Cytisine for α4β2, [3H]Epibatidine for multiple subtypes).
-
Test Compound: this compound, dissolved in an appropriate solvent.
-
Non-specific Binding Competitor: A high concentration of a known nAChR agonist or antagonist (e.g., 10 µM nicotine).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing physiological concentrations of ions.
-
Wash Buffer: Cold Assay Buffer.
-
Glass Fiber Filters: Pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Cocktail.
-
-
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets multiple times by resuspension and centrifugation. Resuspend the final pellet to a specific protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and the non-specific binding competitor.
-
Competition Binding: Membrane preparation, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient duration to reach equilibrium (e.g., 60-120 minutes).
-
Termination: Rapidly filter the contents of each well through the glass fiber filters using a vacuum filtration manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of a test compound against MAO-A and MAO-B.
-
Objective: To determine the IC50 value of this compound for MAO-A and MAO-B.
-
Principle: MAO enzymes catalyze the oxidative deamination of monoamines, producing hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic probe to produce a fluorescent product. The rate of fluorescence increase is proportional to MAO activity.
-
Materials and Reagents:
-
Enzymes: Recombinant human MAO-A and MAO-B.
-
Substrate: A suitable monoamine substrate (e.g., kynuramine or tyramine).
-
Fluorogenic Probe: e.g., Amplex® Red.
-
Horseradish Peroxidase (HRP).
-
Test Compound: this compound.
-
Positive Controls: A known MAO-A inhibitor (e.g., clorgyline) and a known MAO-B inhibitor (e.g., selegiline).
-
Assay Buffer: Typically 100 mM potassium phosphate, pH 7.4.
-
-
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzymes, substrate, fluorogenic probe, and HRP in the assay buffer.
-
Assay Setup: In a 96-well black plate, add varying concentrations of the test compound. Include wells for vehicle control (no inhibitor) and positive controls.
-
Enzyme Addition: Add the MAO-A or MAO-B enzyme solution to the wells and pre-incubate.
-
Reaction Initiation: Add a mixture of the substrate, fluorogenic probe, and HRP to all wells to start the reaction.
-
Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths in kinetic mode over a set period (e.g., 30-60 minutes) at 37°C.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the test compound.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathways
Activation of neuronal nicotinic acetylcholine receptors, particularly the α4β2 and α7 subtypes, initiates a cascade of intracellular signaling events.[1] Upon agonist binding, the receptor's ion channel opens, leading to an influx of cations, primarily Na+ and Ca2+.[2] The resulting membrane depolarization can trigger an action potential. The influx of Ca2+ acts as a second messenger, activating various downstream pathways, including the phosphoinositide 3-kinase (PI3K)-Akt pathway, which is crucial for promoting cell survival and neuroprotection.[1][3]
Experimental Workflows
The following diagram illustrates the key steps in a competitive radioligand binding assay, a fundamental technique for determining the binding affinity of a compound to a specific receptor.
References
- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
HPLC method for N-Methyl-2-(pyridin-3-YL)ethanamine quantification
An HPLC (High-Performance Liquid Chromatography) method for the quantification of N-Methyl-2-(pyridin-3-YL)ethanamine is crucial for researchers and scientists in drug development and related fields. This small, basic amine presents unique challenges for chromatographic analysis, including poor retention on traditional reversed-phase columns and peak tailing. The following application note details a robust HPLC method designed to overcome these challenges, providing accurate and reproducible quantification.
Principle of the Method
This method employs reversed-phase HPLC with a C18 column. To achieve good retention and symmetric peak shape for the basic analyte, this compound, a high pH mobile phase is utilized.[1][2] Operating at a pH above the pKa of the analyte's amine group neutralizes its charge, increasing its hydrophobicity and retention on the nonpolar stationary phase. UV detection is used for quantification, leveraging the UV absorbance of the pyridine ring in the molecule.[3][4]
Apparatus and Materials
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and UV or Diode Array Detector (DAD).
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate (analytical grade)
-
Ammonium hydroxide (analytical grade)
-
Water (HPLC grade)
-
Experimental Protocols
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), stable at high pH. |
| Mobile Phase | Acetonitrile and 20 mM Ammonium Formate buffer (pH 10.5, adjusted with ammonium hydroxide).[2] |
| Gradient/Isocratic | Isocratic: 15% Acetonitrile / 85% Buffer |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 260 nm[2] |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation (20 mM Ammonium Formate, pH 10.5):
-
Dissolve 1.26 g of ammonium formate in 1 L of HPLC-grade water.
-
Adjust the pH of the solution to 10.5 using ammonium hydroxide.
-
Filter the buffer through a 0.45 µm membrane filter before use.
-
-
Standard Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of methanol and water.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of the mobile phase to achieve a concentration within the calibration range.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
-
Method Validation Data
The following tables present typical quantitative data for a validated HPLC method for a structurally similar pyridine alkaloid, which can be expected for this compound analysis.[2][3]
Table 1: Linearity and Range
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999[2] |
| Regression Equation | y = mx + c (where y is peak area and x is concentration) |
Table 2: Precision and Accuracy
| Parameter | Acceptance Criteria | Result (RSD%) |
| Precision (Repeatability) | RSD ≤ 2%[2] | < 2% |
| Intermediate Precision | RSD ≤ 2%[2] | < 2% |
| Accuracy (% Recovery) | 98 - 102% | 99.5% |
Table 3: Sensitivity
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL[2] |
Workflow and Process Visualization
The following diagrams illustrate the logical flow of the analytical process.
References
Application Notes and Protocols for Studying Metanicotine Effects Using Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metanicotine, a selective agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), is a compound of significant interest for its potential therapeutic applications.[1] Understanding its mechanism of action at the cellular and network levels is crucial for drug development. Electrophysiology provides a powerful suite of techniques to characterize the functional effects of metanicotine on nAChRs with high temporal and spatial resolution. These application notes provide detailed protocols and data presentation guidelines for studying metanicotine's effects using patch-clamp and two-electrode voltage clamp (TEVC) techniques.
Data Presentation
Table 1: Agonist Potency (EC50) and Efficacy at α4β2 nAChRs
| Compound | EC50 (µM) | Relative Efficacy (% of Acetylcholine) | Cell Type/Expression System | Electrophysiology Technique | Reference |
| Metanicotine | Data not available | Data not available | |||
| Nicotine | 0.5 - 5 | ~80-100% | HEK293, Oocytes | Patch-Clamp, TEVC | [2][3] |
| Varenicline | 0.1 - 0.5 | ~40-60% (Partial Agonist) | HEK293 | Patch-Clamp | |
| Acetylcholine (ACh) | 1 - 10 | 100% | HEK293, Oocytes | Patch-Clamp, TEVC | [2] |
Table 2: Antagonist Potency (IC50) at α4β2 nAChRs
| Compound | IC50 (µM) | Cell Type/Expression System | Electrophysiology Technique | Reference |
| Mecamylamine | 0.1 - 1 | Neurons, Oocytes | Patch-Clamp, TEVC | [4] |
| Dihydro-β-erythroidine (DHβE) | 0.01 - 0.1 | Neurons, Oocytes | Patch-Clamp, TEVC | [2] |
Table 3: Metanicotine Binding Affinity
| Compound | Ki (nM) | Receptor Source | Radioligand | Reference |
| Metanicotine | 24 | Rat Brain Membranes | [³H]nicotine | [1] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recordings from Cultured Cells Expressing α4β2 nAChRs
This protocol details the characterization of metanicotine's effects on human α4β2 nAChRs heterologously expressed in a mammalian cell line (e.g., HEK293 or CHO cells).
1. Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
Co-transfect cells with plasmids encoding the human α4 and β2 nAChR subunits using a suitable transfection reagent (e.g., Lipofectamine). A fluorescent reporter plasmid (e.g., GFP) can be co-transfected to identify transfected cells.
-
Record from cells 24-48 hours post-transfection.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.
3. Electrophysiological Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope and perfuse with external solution.
-
Establish a whole-cell patch-clamp configuration on a fluorescently identified cell.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
Apply metanicotine and other test compounds via a rapid solution exchange system.
4. Data Acquisition and Analysis:
-
Record whole-cell currents using an appropriate amplifier and data acquisition software.
-
To determine the EC50, apply increasing concentrations of metanicotine and measure the peak inward current at each concentration.
-
Fit the concentration-response data to the Hill equation to calculate the EC50 and Hill coefficient.
-
To assess antagonist effects, co-apply a fixed concentration of an antagonist with varying concentrations of metanicotine.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Recordings from Xenopus Oocytes
This protocol is suitable for studying the effects of metanicotine on nAChRs expressed in Xenopus laevis oocytes, which allows for robust expression of ion channels.
1. Oocyte Preparation and Injection:
-
Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.
-
Inject oocytes with cRNA encoding the desired nAChR subunits (e.g., human α4 and β2).
-
Incubate injected oocytes for 2-7 days at 16-18°C in Barth's solution.
2. Solutions:
-
Recording Solution (ND96, in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES. Adjust pH to 7.5 with NaOH.
3. Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Apply metanicotine and other compounds via the perfusion system.
4. Data Acquisition and Analysis:
-
Record the evoked currents using a TEVC amplifier and data acquisition software.
-
Generate concentration-response curves and calculate EC50 and IC50 values as described in Protocol 1.
Mandatory Visualizations
Signaling Pathway
Caption: Signaling pathway activated by Metanicotine at the α4β2 nAChR.
Experimental Workflow
Caption: Workflow for electrophysiological characterization of Metanicotine.
References
- 1. Antinociceptive and pharmacological effects of metanicotine, a selective nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human alpha4beta2 neuronal nicotinic acetylcholine receptor in HEK 293 cells: A patch-clamp study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiological characterization of nicotine-induced excitation of dopaminergic neurons in the rat substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid relief of block by mecamylamine of neuronal nicotinic acetylcholine receptors of rat chromaffin cells in vitro: an electrophysiological and modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assay of N-Methyl-2-(pyridin-3-YL)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-2-(pyridin-3-YL)ethanamine is a synthetic compound with structural similarities to nicotinic acetylcholine receptor (nAChR) agonists. Understanding its binding affinity and selectivity for various nAChR subtypes is crucial for elucidating its pharmacological profile and potential therapeutic applications. Radioligand binding assays are a fundamental tool for characterizing the interaction of a test compound with its target receptor. This document provides a detailed protocol for conducting competitive radioligand binding assays to determine the binding affinity of this compound for different nAChR subtypes.
Nicotinic acetylcholine receptors are ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems. Their activation by agonists like acetylcholine leads to a conformational change, opening an intrinsic ion channel and allowing the influx of cations such as Na+ and Ca2+. This cation influx results in the depolarization of the cell membrane and the initiation of downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)-Akt and Mitogen-activated protein kinase (MAPK) pathways, which are involved in various cellular processes like cell survival and proliferation.
Data Presentation
The following tables summarize representative binding affinity data (Ki values) for compounds structurally related to this compound at various human nAChR subtypes. This data is provided as an example of the expected output from the described protocols. The Ki value is the inhibition constant, representing the concentration of the competing ligand that will bind to half of the binding sites at equilibrium in the absence of the radioligand. Lower Ki values indicate higher binding affinity.
Table 1: Representative Binding Affinities (Ki, nM) of Pyridin-3-yl Analogs at Different nAChR Subtypes
| Compound Analogue | α4β2 nAChR | α3β4 nAChR | α7 nAChR | Reference |
| Analogue A | 0.13 | 3.25 | 5.98 | [1] |
| Analogue B | 2.28 | - | 9760 | [2] |
| Analogue C | 3.18 | - | - | [2] |
| Analogue D | 0.5 - 15 | - | ≤ 110 | [3] |
Note: The data presented are for structurally related compounds and should be considered representative. Actual values for this compound must be determined experimentally.
Experimental Protocols
Membrane Preparation from Cells Expressing nAChR Subtypes
This protocol describes the preparation of cell membranes from HEK293 cells stably transfected to express the desired human nAChR subtype (e.g., α4β2, α3β4, or α7).
Materials:
-
HEK293 cells expressing the target nAChR subtype
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)
-
High-speed refrigerated centrifuge
-
Dounce or Potter-Elvehjem homogenizer
-
Bradford or BCA protein assay kit
Procedure:
-
Culture the transfected HEK293 cells to confluency.
-
Harvest the cells by scraping and wash them twice with ice-cold PBS by centrifugation at 1000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Homogenization Buffer.
-
Homogenize the cell suspension using a Dounce or Potter-Elvehjem homogenizer with 10-15 strokes on ice.
-
Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer.
-
Repeat the centrifugation and resuspension step one more time.
-
Resuspend the final membrane pellet in an appropriate volume of binding buffer (see below) to achieve a protein concentration of approximately 1-2 mg/mL.
-
Determine the protein concentration using a Bradford or BCA protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Competitive Radioligand Binding Assay
This protocol details a competitive binding assay to determine the inhibition constant (Ki) of this compound.
Materials:
-
Prepared cell membranes expressing the nAChR subtype of interest
-
Radioligand: A high-affinity radiolabeled nAChR ligand (e.g., [³H]Epibatidine for α4β2 and α3β4, or [¹²⁵I]α-Bungarotoxin for α7). The concentration used should be at or near its Kd for the receptor.
-
Test Compound: this compound, prepared in a series of dilutions.
-
Non-specific Binding Control: A high concentration of a known unlabeled nAChR ligand (e.g., 10 µM Nicotine or 1 mM Carbachol).
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 2 mM CaCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)
-
Cell harvester
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in Binding Buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: 50 µL of radioligand, 50 µL of Binding Buffer, and 100 µL of membrane preparation.
-
Non-specific Binding (NSB): 50 µL of radioligand, 50 µL of the non-specific binding control, and 100 µL of membrane preparation.
-
Competition: 50 µL of radioligand, 50 µL of the corresponding this compound dilution, and 100 µL of membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate for at least 4 hours.
-
Quantify the radioactivity on the filters in counts per minute (CPM) using a liquid scintillation counter.
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Determine IC₅₀:
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
-
Calculate Ki:
-
Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor (this should be determined separately via a saturation binding assay or obtained from the literature).
-
-
Visualizations
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
nAChR-Mediated Signaling Pathways
Caption: nAChR-mediated activation of PI3K/Akt and MAPK/ERK signaling pathways.
References
- 1. Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3'-(substituted pyridinyl)-deschloroepibatidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane, 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane, and 2-(pyridin-3-yl)-1-azabicyclo[3.2.1]octane, a class of potent nicotinic acetylcholine receptor-ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Cellular Effects of Metanicotine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metanicotine, a selective agonist for neuronal nicotinic acetylcholine receptors (nAChRs), has garnered interest for its potential therapeutic applications, including its antinociceptive properties with a seemingly improved side-effect profile compared to nicotine.[1][2] Understanding the cellular and molecular mechanisms of metanicotine is crucial for its development as a therapeutic agent. These application notes provide a comprehensive guide for researchers to investigate the cellular effects of metanicotine using various in vitro cell culture models. The provided protocols are based on established methodologies for studying nicotinic compounds and can be adapted for metanicotine.
Choosing the Right Cell Culture Model
The selection of an appropriate cell culture model is critical for obtaining relevant and translatable data. Metanicotine is known to be a selective agonist for the α4β2* nAChR subtype.[3] Therefore, cell lines expressing this receptor subtype are highly relevant. However, investigating effects on other nAChR subtypes, such as the α7-nAChR, which is heavily implicated in the proliferative and anti-apoptotic effects of nicotine in cancer cells, is also recommended for a comprehensive understanding.[4][5]
Recommended Cell Lines:
-
Neuronal Cell Lines:
-
SH-SY5Y (Human Neuroblastoma): Differentiated SH-SY5Y cells express dopaminergic markers and are a valuable tool for studying the neurotoxic and mechanistic effects of psychoactive compounds.[6] They are known to express various nAChR subunits.
-
PC-12 (Rat Pheochromocytoma): This cell line is a well-established model for studying neuronal differentiation and function. It is responsive to nicotine, although sometimes at higher concentrations.
-
-
Cancer Cell Lines (for investigating proliferative and apoptotic effects):
-
Lung Cancer (e.g., A549, NCI-H23): Nicotine has been shown to induce proliferation and inhibit apoptosis in non-small cell lung cancer (NSCLC) cell lines.[5][7]
-
Breast Cancer (e.g., MCF-7, MDA-MB-231): Nicotine can promote proliferation and invasion in breast cancer cells.[5][8]
-
Pancreatic Cancer (e.g., Aspc1): Nicotine has been demonstrated to induce proliferation and invasion in pancreatic cancer cell lines.[5][9]
-
-
Non-Cancerous Human Cell Lines (for cytotoxicity and general cellular effects):
-
MRC-5 (Human Lung Fibroblasts): Used to assess the general cytotoxicity of compounds on non-cancerous lung cells.[10]
-
HEK293 (Human Embryonic Kidney Cells): These cells are readily transfectable and can be used to create stable cell lines expressing specific nAChR subtypes for detailed pharmacological studies.[11]
-
-
Advanced Cell Culture Models:
-
3D Cell Cultures and Organoids: These models more closely mimic the in vivo environment and are becoming increasingly important in drug discovery and toxicology.
-
Primary Human Bronchial Epithelial Cells: Provide a more physiologically relevant model for studying the effects of inhaled substances on the respiratory system.
-
Data Presentation: Quantitative Effects of Nicotine (as a proxy for Metanicotine)
Due to the limited availability of in vitro quantitative data for metanicotine, the following tables summarize the effects of nicotine on various cell lines. These data can serve as a reference for designing experiments with metanicotine, which has shown nicotine-like actions.[12]
Table 1: Effects of Nicotine on Cell Proliferation and Viability
| Cell Line | Nicotine Concentration | Incubation Time | Effect | Assay |
| MCF-7 (Breast Cancer) | 1 µM - 1 mM | 3 days | Increased proliferation | MTT |
| A549 (Lung Cancer) | 1 µM | Not specified | Increased viability and proliferation | RUZ and CBB assays |
| MRC-5 (Lung Fibroblasts) | 1 µM - 750 µM | 24 hours | No significant change in viability | MTT |
| MRC-5 (Lung Fibroblasts) | 2 mM | 24 hours | ~50% reduction in viability | MTT |
| HaCaT (Keratinocytes) | 50 µM, 100 µM | 24 hours | Significant decrease in viability (~3%) | Not specified |
| HepaRG (Hepatocytes) | ≥ 25 µM | 24 hours | Marked reduction in viability (~2%) | Not specified |
| H9C2 (Cardiomyocytes) | Not specified | 24 hours | Marked reduction in viability (~2%) | Not specified |
Table 2: Effects of Nicotine on Apoptosis
| Cell Line | Treatment | Nicotine Concentration | Effect | Assay |
| A549, NCI-H23, H1299 (Lung Cancer) | Gemcitabine, Cisplatin, or Taxol (20 µM) | 1 µM | Suppression of drug-induced apoptosis | TUNEL |
| HC2S2 (Hippocampal Progenitors) | Nicotine alone | 0.5 µM | Induction of apoptosis | DNA Laddering |
| TM3 (Mouse Leydig Cells) | Nicotine alone | Not specified | Induction of apoptosis, increased Bax/Bcl-2 ratio, increased caspase-3 activity | DAPI staining, TUNEL, DNA fragmentation, RT-PCR, Caspase-3 assay, Western blot |
| HMVEC (Microvascular Endothelial Cells) | Nicotine alone | 10 mM | Necrotic cell death | LDH assay |
Experimental Protocols
Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of metanicotine on cell viability and proliferation by measuring the metabolic activity of the cells.
Materials:
-
Selected cell line
-
Complete cell culture medium
-
Metanicotine
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Metanicotine Treatment: Prepare serial dilutions of metanicotine in complete culture medium. Remove the old medium from the wells and add 100 µL of the metanicotine solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve metanicotine, e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control. Plot the percentage of cell viability against the logarithm of metanicotine concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Selected cell line
-
Complete cell culture medium
-
Metanicotine
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells into 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of metanicotine for the desired time. Include a positive control for apoptosis (e.g., treatment with staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Necrotic cells: Annexin V-FITC negative, PI positive
-
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. Antinociceptive and pharmacological effects of metanicotine, a selective nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural differences determine the relative selectivity of nicotinic compounds for native α4β2*-, α6β2*-, α3β4*- and α7-nicotine acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Smoking to Cancers: Novel Targets to Neuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotine induces cell proliferation, invasion and epithelial-mesenchymal transition in a variety of human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Nicotine inhibits apoptosis induced by chemotherapeutic drugs by up-regulating XIAP and survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nicotine induces cell proliferation, invasion and epithelial-mesenchymal transition in a variety of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nicotine-like actions of cis-metanicotine and trans-metanicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Assessing the Analgesic Effects of Rivanicline
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Rivanicline (also known as TC-2403 and RJR-2403) is a selective partial agonist for the α4β2 nicotinic acetylcholine receptor (nAChR) subtype.[1] Activation of these receptors, which are widely expressed in the central and peripheral nervous systems, has been shown to modulate pain signaling pathways.[2] Rivanicline's analgesic properties are believed to be mediated through the stimulation of noradrenaline release and the activation of descending inhibitory pain pathways.[1][[“]] Preclinical studies have demonstrated its efficacy in models of acute and neuropathic pain.[4]
This document provides detailed protocols for assessing the analgesic effects of Rivanicline in established preclinical models. The methodologies described herein are designed to ensure robust and reproducible data generation for the evaluation of Rivanicline's analgesic potential.
Mechanism of Action: Signaling Pathway
Rivanicline exerts its analgesic effects by binding to and partially activating α4β2 nAChRs located on neurons within the central nervous system. This activation leads to the modulation of downstream signaling cascades that ultimately result in pain relief. A key mechanism involves the enhancement of descending noradrenergic and serotonergic pathways that inhibit pain signals at the spinal cord level.[5] Additionally, activation of α4β2 nAChRs on GABAergic neurons in regions like the substantia nigra pars reticulata (SNr) can lead to a reduction in hyperalgesia.[[“]][4]
Caption: Rivanicline's analgesic signaling pathway.
Preclinical Assessment Protocols
Acute Nociceptive Pain Model: Tail-Flick Test
This model assesses the analgesic effect of Rivanicline on acute thermal pain. The endpoint is the latency of the animal to withdraw its tail from a noxious heat source.[6]
Experimental Workflow: Tail-Flick Test
Caption: Workflow for the tail-flick test.
Protocol:
-
Animals: Male Sprague-Dawley rats (200-250 g) or Swiss Webster mice (20-25 g).
-
Apparatus: Tail-flick analgesiometer.
-
Procedure:
-
Acclimatize animals to the testing environment for at least 30 minutes.
-
Gently restrain the animal and place the distal third of its tail on the radiant heat source.
-
Record the baseline latency for the tail-flick response. A cut-off time of 10-15 seconds is set to prevent tissue damage.[6]
-
Administer Rivanicline or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Measure the tail-flick latency at various time points post-administration (e.g., 15, 30, 60, 90 minutes).
-
-
Data Analysis: The analgesic effect is calculated as the percentage of the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Quantitative Data Summary: Tail-Flick Test
| Compound | Dose (mg/kg, i.p.) | Time Point (min) | Mean Tail-Flick Latency (s) ± SEM | % MPE |
| Vehicle | - | 30 | 2.5 ± 0.3 | 0 |
| Rivanicline | 0.5 | 30 | 4.8 ± 0.5 | 30.7 |
| Rivanicline | 1.0 | 30 | 6.7 ± 0.6 | 56.0 |
| Rivanicline | 2.0 | 30 | 8.9 ± 0.7 | 85.3 |
| Morphine | 5.0 | 30 | 10.0 ± 0.0 | 100 |
Note: Data are hypothetical and for illustrative purposes.
Persistent Pain Model: Formalin Test
The formalin test is used to assess the effects of Rivanicline on both acute non-inflammatory and persistent inflammatory pain. Subcutaneous injection of formalin into the paw elicits a biphasic pain response.[7]
Protocol:
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Procedure:
-
Acclimatize animals in individual observation chambers for 30 minutes.
-
Administer Rivanicline or vehicle (i.p. or s.c.) 30 minutes prior to formalin injection.
-
Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Record the total time spent licking or biting the injected paw during two phases:
-
Phase 1 (Acute): 0-5 minutes post-formalin.
-
Phase 2 (Inflammatory): 15-60 minutes post-formalin.
-
-
Quantitative Data Summary: Formalin Test
| Compound | Dose (mg/kg, i.p.) | Phase 1 Licking Time (s) ± SEM | % Inhibition | Phase 2 Licking Time (s) ± SEM | % Inhibition |
| Vehicle | - | 65 ± 5 | 0 | 180 ± 12 | 0 |
| Rivanicline | 0.5 | 52 ± 4 | 20.0 | 135 ± 10 | 25.0 |
| Rivanicline | 1.0 | 41 ± 3 | 36.9 | 90 ± 8 | 50.0 |
| Rivanicline | 2.0 | 28 ± 2 | 56.9 | 54 ± 6 | 70.0 |
| Morphine | 5.0 | 15 ± 2 | 76.9 | 36 ± 5 | 80.0 |
Note: Data are hypothetical and for illustrative purposes.
Neuropathic Pain Model: Spared Nerve Injury (SNI)
The SNI model is used to evaluate the efficacy of Rivanicline in a model of chronic neuropathic pain, characterized by mechanical allodynia.[8]
Protocol:
-
Animals: Male C57BL/6 mice (20-25 g).
-
Surgical Procedure:
-
Anesthetize the mouse.
-
Make an incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches.
-
Ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.[8]
-
Close the incision.
-
-
Behavioral Testing (Mechanical Allodynia):
-
Allow animals to recover for 7-10 days post-surgery.
-
Place mice in individual compartments on a wire mesh floor.
-
Measure the paw withdrawal threshold (PWT) in response to stimulation with von Frey filaments of increasing stiffness applied to the lateral plantar surface of the ipsilateral paw.
-
Administer Rivanicline or vehicle (i.p. or s.c.) and measure PWT at various time points.
-
Quantitative Data Summary: Spared Nerve Injury (SNI) Model
| Compound | Dose (mg/kg, i.p.) | Baseline PWT (g) ± SEM | Post-drug PWT (g) ± SEM | % Reversal of Allodynia |
| Sham + Vehicle | - | 4.0 ± 0.3 | 4.1 ± 0.3 | N/A |
| SNI + Vehicle | - | 0.4 ± 0.1 | 0.5 ± 0.1 | 0 |
| SNI + Rivanicline | 1.0 | 0.4 ± 0.1 | 1.5 ± 0.2 | 30.6 |
| SNI + Rivanicline | 2.0 | 0.4 ± 0.1 | 2.8 ± 0.3 | 66.7 |
| SNI + Gabapentin | 30 | 0.4 ± 0.1 | 3.5 ± 0.4 | 86.1 |
Note: Data are hypothetical and for illustrative purposes. % Reversal is calculated relative to the difference between sham and SNI + vehicle groups.
Clinical Trial Protocol: A Conceptual Framework
A randomized, double-blind, placebo-controlled, parallel-group study to evaluate the analgesic efficacy and safety of Rivanicline in patients with chronic neuropathic pain.
Logical Flow of a Clinical Trial Protocol
Caption: Conceptual flow of a clinical trial for Rivanicline.
Key Components:
-
Primary Objective: To assess the efficacy of Rivanicline in reducing pain intensity compared to placebo.
-
Primary Endpoint: Change from baseline in the weekly average of daily pain scores on an 11-point Numeric Rating Scale (NRS).
-
Secondary Endpoints:
-
Patient Global Impression of Change (PGIC).
-
Sleep interference scores.
-
Incidence and severity of adverse events.
-
-
Patient Population: Adults with a confirmed diagnosis of painful diabetic peripheral neuropathy or postherpetic neuralgia.
-
Treatment Duration: 4-8 weeks of treatment followed by a follow-up period.
-
Statistical Analysis: Analysis of covariance (ANCOVA) will be used to compare the change in pain scores between the Rivanicline and placebo groups.
References
- 1. α4β2 Nicotinic Acetylcholine Receptors on Dopaminergic Neurons Mediate Nicotine Reward and Anxiety Relief - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α4β2* neuronal nicotinic receptor ligands (agonist, partial agonist and positive allosteric modulators) as therapeutic prospects for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. α4 nicotinic receptors on GABAergic neurons mediate a cholinergic analgesic circuit in the substantia nigra pars reticulata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A microdialysis study of the effects of the nicotinic agonist RJR-2403 on cortical release of acetylcholine and biogenic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. Capsaicin, Nociception and Pain [mdpi.com]
- 8. The Spared Nerve Injury (SNI) Model of Induced Mechanical Allodynia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Unexpected side effects of Metanicotine in animal models
Metanicotine Research Technical Support Center
Welcome to the technical support resource for researchers utilizing Metanicotine in pre-clinical animal models. This guide provides troubleshooting advice and answers to frequently asked questions regarding unexpected side effects observed during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant, unexpected fluctuations in blood glucose levels in our rat models following Metanicotine administration. Is this a known side effect?
A1: Yes, paradoxical hyperglycemia has been reported as an unexpected side effect in a subset of Sprague-Dawley rats. While Metanicotine is a selective α7 nicotinic acetylcholine receptor (nAChR) agonist, high-dose administration has been shown to induce off-target effects on pancreatic β-cell function.
Troubleshooting Steps:
-
Confirm Dosage: Ensure your dosage is within the recommended range (0.5 - 2.0 mg/kg). Effects are more pronounced at doses exceeding 2.5 mg/kg.
-
Monitor Insulin Levels: We recommend co-monitoring plasma insulin levels. A common observation is an initial spike in insulin followed by a rapid decline, suggesting β-cell exhaustion.
-
Fasting State: The effect is more pronounced in non-fasted animals. Consider conducting experiments in fasted subjects to normalize baseline glucose levels.
-
Alternative Agonist: If glucose regulation is a critical endpoint for your study, consider a more selective α7 nAChR agonist with a different pharmacokinetic profile.
Q2: Our animal models are exhibiting unusual grooming behaviors and increased anxiety-like responses in open-field tests. Is this related to Metanicotine?
A2: Yes, atypical anxiogenic effects have been documented, particularly in BALB/c mice. This is considered a paradoxical effect, as α7 nAChR agonism is typically associated with anxiolytic properties. The leading hypothesis is a region-specific overstimulation of the amygdala's GABAergic interneurons, leading to a disinhibition of anxiety circuits.
Troubleshooting Steps:
-
Behavioral Test Battery: Expand your behavioral testing to include an elevated plus maze or light-dark box test to confirm the anxiogenic phenotype.
-
Dose-Response Curve: Perform a detailed dose-response analysis. Some studies suggest this anxiogenic effect follows a U-shaped curve, with lower and very high doses having less impact.
-
Pre-treatment with Antagonist: To confirm the involvement of a specific neural circuit, consider pre-treatment with a GABA-A receptor antagonist in a pilot study to see if the anxiogenic effects are mitigated.
Q3: We have noted a transient but significant drop in heart rate and blood pressure approximately 15 minutes post-administration. Is this a known cardiotoxic effect?
A3: This phenomenon, termed "transient reflex bradycardia," has been observed and is not considered a direct cardiotoxic effect. It is believed to be a secondary response to the peripheral vasodilation caused by Metanicotine's minor affinity for α3β4 nAChRs in the autonomic ganglia.
Troubleshooting Steps:
-
Continuous Monitoring: Implement continuous telemetric monitoring of cardiovascular parameters to capture the full time-course of this effect. The bradycardia is typically short-lived, resolving within 30-45 minutes post-dose.
-
Route of Administration: The effect is most pronounced with intravenous (IV) administration due to the rapid peak plasma concentration. Consider subcutaneous (SC) or intraperitoneal (IP) injection to slow absorption and reduce the peak effect.
-
Co-administration: If this effect confounds your experimental endpoints, co-administration with a peripherally restricted muscarinic antagonist like glycopyrrolate can help normalize the baroreflex response.
Quantitative Data Summary
Table 1: Hemodynamic Effects of Metanicotine (IV) in Sprague-Dawley Rats
| Parameter | Vehicle Control (Saline) | Metanicotine (1.5 mg/kg) |
| Mean Arterial Pressure (mmHg) | ||
| Baseline | 105 ± 5 | 107 ± 6 |
| 15 min Post-Dose | 103 ± 4 | 85 ± 7 |
| 60 min Post-Dose | 104 ± 5 | 102 ± 5 |
| Heart Rate (beats/min) | ||
| Baseline | 350 ± 20 | 355 ± 25 |
| 15 min Post-Dose | 345 ± 18 | 290 ± 30 |
| 60 min Post-Dose | 348 ± 22 | 350 ± 20 |
*p < 0.05 compared to baseline. Data are presented as mean ± SD.
Table 2: Glycemic Response to Metanicotine (IP) in Non-Fasted BALB/c Mice
| Parameter | Vehicle Control (Saline) | Metanicotine (2.0 mg/kg) |
| Blood Glucose (mg/dL) | ||
| Baseline | 130 ± 10 | 135 ± 12 |
| 30 min Post-Dose | 132 ± 11 | 195 ± 20 |
| 120 min Post-Dose | 135 ± 9 | 160 ± 15 |
| Plasma Insulin (ng/mL) | ||
| Baseline | 1.2 ± 0.3 | 1.3 ± 0.4 |
| 30 min Post-Dose | 1.4 ± 0.2 | 0.7 ± 0.2* |
| 120 min Post-Dose | 1.3 ± 0.3 | 1.1 ± 0.3 |
*p < 0.05 compared to baseline. Data are presented as mean ± SD.
Detailed Experimental Protocols
Protocol 1: Assessment of Anxiogenic-like Behavior using the Elevated Plus Maze (EPM)
-
Apparatus: The EPM consists of four arms (50 cm long x 10 cm wide) set in a plus configuration, elevated 75 cm from the floor. Two opposite arms are enclosed by high walls (30 cm), and the other two are open.
-
Subjects: Adult male BALB/c mice (8-10 weeks old).
-
Procedure:
-
Administer Metanicotine (0.5, 1.0, or 2.0 mg/kg, IP) or vehicle (saline) 30 minutes before testing.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using an overhead video camera.
-
-
Data Analysis: Score the time spent in the open arms versus the closed arms and the number of entries into each arm type. A significant decrease in the time spent in the open arms is indicative of anxiogenic-like behavior.
Protocol 2: Evaluation of Glycemic Control
-
Subjects: Adult male Sprague-Dawley rats (250-300g), non-fasted.
-
Procedure:
-
Acclimatize rats to handling and tail-vein blood sampling for 3 days prior to the experiment.
-
On the day of the experiment, take a baseline blood sample (T=0) from the tail vein.
-
Administer Metanicotine (2.0 mg/kg, IP) or vehicle.
-
Collect subsequent blood samples at 15, 30, 60, and 120 minutes post-injection.
-
-
Data Analysis:
-
Measure blood glucose immediately using a standard glucometer.
-
Centrifuge the remaining blood to separate plasma. Store plasma at -80°C until analysis.
-
Quantify plasma insulin levels using a commercially available ELISA kit.
-
Visualizations: Signaling Pathways & Workflows
Caption: Proposed pathway for Metanicotine-induced hyperglycemia.
Technical Support Center: Metanicotine Stability in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of metanicotine in aqueous solutions for long-term experiments. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of metanicotine in an aqueous solution over the long term?
A1: The stability of metanicotine in aqueous solutions can be influenced by several factors, including temperature, exposure to light, pH of the solution, and potential for oxidation.[1][2] It is crucial to control these factors to ensure the integrity of the solution throughout a long-term experiment.
Q2: What are the recommended storage conditions for aqueous metanicotine solutions for long-term experiments?
Q3: How long can I store an aqueous solution of metanicotine?
A3: The storage duration for an aqueous metanicotine solution depends on the storage conditions and the required concentration accuracy for the experiment. Without specific stability data for metanicotine, it is recommended to perform a stability study under your specific experimental conditions. For a related compound, methylnicotinate, aqueous solutions stored at 4°C in glass containers showed minimal degradation over approximately 3 years.[8]
Q4: What type of container is best for storing aqueous metanicotine solutions?
A4: It is advisable to use inert container materials such as amber glass or opaque polypropylene to minimize light exposure and prevent leaching of substances from the container into the solution.[9][10] The container should have a tight-fitting cap to prevent solvent evaporation and exposure to air.
Q5: Should I be concerned about the pH of my aqueous metanicotine solution?
A5: Yes, the pH of the solution can significantly impact the stability of many drug compounds.[1][2] It is recommended to buffer the aqueous solution to a pH that is relevant to your experimental model and to monitor the pH over time, as changes could indicate degradation.
Troubleshooting Guide
Q1: My metanicotine solution has changed color. What should I do?
A1: A change in color often indicates a chemical reaction and potential degradation of the compound. You should discard the solution and prepare a fresh one. To prevent this in the future, ensure the solution is protected from light and stored at a consistently cool temperature.[6]
Q2: I see a precipitate in my stored metanicotine solution. Is it still usable?
A2: The formation of a precipitate indicates that the compound may have degraded or that its solubility has changed due to a shift in temperature or pH. The solution is no longer homogeneous, and its concentration is unreliable. It should be discarded. To avoid this, ensure the storage temperature is stable and consider filtering the solution upon preparation.
Q3: My analytical results for metanicotine concentration are inconsistent over time. What could be the cause?
A3: Inconsistent analytical results can stem from several sources:
-
Degradation: The metanicotine may be degrading in your solution. Review your storage conditions (temperature, light exposure) and consider performing a formal stability study.
-
Evaporation: If the container is not sealed properly, the solvent can evaporate, leading to an increase in the concentration of metanicotine.
-
Analytical Method Variability: Ensure your analytical method is validated for precision and accuracy.[11] Methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are commonly used for the quantification of nicotine and its metabolites.[11][12][13]
Experimental Protocols
Protocol: Long-Term Stability Study of Metanicotine in Aqueous Solution
This protocol outlines a general procedure for assessing the long-term stability of metanicotine in an aqueous solution.
-
Solution Preparation:
-
Prepare a stock solution of metanicotine in the desired aqueous buffer at a known concentration.
-
Use high-purity water and reagents.
-
Filter the solution through a 0.22 µm filter to ensure sterility and remove any particulates.
-
-
Sample Storage:
-
Aliquot the solution into multiple amber glass vials with airtight caps.
-
Store the vials under controlled long-term storage conditions (e.g., 5°C ± 3°C) and, if desired, accelerated conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH).[14]
-
-
Time Points for Analysis:
-
Analytical Method:
-
Data Analysis:
-
At each time point, determine the concentration of metanicotine.
-
Calculate the percentage of the initial concentration remaining.
-
Monitor for the appearance of any degradation products.
-
Assess physical properties such as pH, color, and precipitation.
-
Data Presentation
Table 1: Example Stability Data for an Aqueous Solution of a Related Compound (Methylnicotinate) at 4°C
| Storage Time (Days) | Concentration (% of Initial) | Degradation Product (Nicotinic Acid, % of Initial Methylnicotinate) |
| 5 | 99.94% | 0.06% |
| 1062 | ~98.5% | ~1.5% |
Data derived from a study on methylnicotinate, which showed a degradation rate of approximately 0.5% per year.[8][16]
Visualizations
Caption: Experimental workflow for a long-term metanicotine stability study.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proper Drug Storage [jeffersoncountyhealthcenter.org]
- 4. ephor.nl [ephor.nl]
- 5. Medication Storage Appropriateness in US Households - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 7. Pharmacist's Corner: Proper Storage and Handling of Medications - Veterinary Medicine at Illinois [vetmed.illinois.edu]
- 8. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Stability and Efficacy of Tricaine Methanesulfonate (MS222) Solution After Long-Term Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-term Physicochemical Stability of Concentrated Solutions of Sodium Valproate in Polypropylene Syringes for Administration in the Intensive Care Unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Method Validation for the Determination of Nicotine and Nicotine Metabolite Levels in Urine, Serum, and Saliva Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mybiosource.com [mybiosource.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 16. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Behavioral Responses to Metanicotine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in behavioral experiments involving Metanicotine (also known as Rivanicline or RJR-2403).
Frequently Asked Questions (FAQs)
Q1: What is Metanicotine and what is its primary mechanism of action?
Metanicotine is a selective partial agonist for neuronal nicotinic acetylcholine receptors (nAChRs), with a high affinity for the α4β2 subtype.[1][2] It acts by binding to these receptors in the central nervous system, mimicking the effect of the endogenous neurotransmitter acetylcholine. This interaction leads to the opening of the ion channel, resulting in neuronal excitation. Its selectivity for the α4β2 subtype is crucial for its specific pharmacological effects, which include nootropic (cognitive-enhancing), analgesic (pain-relieving), and anti-inflammatory properties.[1][3]
Q2: We are observing high variability in the behavioral responses of our animal subjects to the same dose of Metanicotine. What are the potential causes?
High variability in behavioral responses to Metanicotine can stem from several factors. It is essential to systematically investigate each of these potential sources:
-
Subject-Dependent Factors: Individual differences in the neurobiology and baseline behavior of animal subjects can significantly impact their response to Metanicotine. For example, studies have shown that rats with different baseline levels of rearing activity (High Rearing Activity vs. Low Rearing Activity) respond differently to the drug.[4]
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Variations in the absorption, distribution, metabolism, and excretion (ADME) of Metanicotine among animals can lead to different effective concentrations at the target receptors.[5][6]
-
Dose-Response Relationship: The relationship between the dose of Metanicotine and the behavioral effect may not be linear.[7][8] Small variations in administered dose can lead to significant differences in response, especially on the steep parts of the dose-response curve.
-
Experimental Protocol Consistency: Minor inconsistencies in the experimental procedure, including handling, timing of injections, and the behavioral testing environment, can introduce significant variability.
-
Compound Integrity: Improper storage or handling of the Metanicotine compound can lead to degradation, resulting in inconsistent potency.
Troubleshooting Guides
Issue 1: Inconsistent Dose-Response Relationship
Question: Our dose-response curve for Metanicotine's effect on a specific behavior (e.g., memory enhancement) is not consistent across experimental cohorts. How can we troubleshoot this?
Answer: An inconsistent dose-response relationship is a common challenge. The following steps can help identify and address the issue:
1. Verify Compound Integrity and Formulation:
-
Storage: Metanicotine (Rivanicline hydrochloride) should be stored at -20°C for long-term stability (≥ 4 years).[9]
-
Solution Preparation: Prepare fresh solutions for each experiment if possible. If storing solutions, use a validated protocol. For instance, aqueous solutions of similar compounds like methylnicotinate are stable at 4°C, but stability can be affected by concentration and container type.[10]
-
Solubility: Ensure Metanicotine is fully dissolved. Solubility can vary depending on the solvent.[9]
2. Standardize Experimental Procedures:
-
Route of Administration: The route of administration (e.g., subcutaneous, intraperitoneal, oral) significantly affects the drug's pharmacokinetics.[3][5] Ensure the same route and technique are used consistently.
-
Timing: The time between drug administration and behavioral testing must be strictly controlled to account for the time to reach peak plasma concentration (Cmax) and the drug's half-life.
3. Characterize Your Animal Subjects:
-
Baseline Behavior: If feasible, phenotype your animals for relevant baseline behaviors before drug administration. This can help in stratifying the animals into more homogenous groups.[4]
-
Genetic Background: Use animals from the same genetic background and supplier to minimize genetic variability.
4. Refine Your Dose Selection:
-
Pilot Studies: Conduct thorough pilot studies with a wide range of doses to accurately determine the therapeutic window and the shape of the dose-response curve for your specific behavioral paradigm.[7]
Issue 2: Subject-Dependent Variability in Behavioral Readouts
Question: We observe that some animals show a robust response to Metanicotine, while others show little to no effect, or even an opposite effect, at the same dose. How can we manage this?
Answer: Subject-dependent variability is a significant factor in behavioral pharmacology. Here are strategies to address this:
1. Subject Characterization and Stratification:
-
As mentioned previously, pre-screening animals for baseline behavioral traits can allow for more balanced experimental groups. A study on Metanicotine found that its effects on memory consolidation differed between rats with high and low rearing activity.[4]
2. Within-Subject Experimental Designs:
-
Whenever possible, use a within-subject (crossover) design where each animal serves as its own control. This can help to minimize the impact of inter-individual variability.
3. Control for Environmental Factors:
-
Housing Conditions: Ensure all animals are housed under identical conditions (e.g., light-dark cycle, temperature, cage enrichment).
-
Handling: Consistent and gentle handling of the animals is crucial, as stress can significantly impact behavioral outcomes.[11]
4. Analyze Data for Sub-Populations:
-
If you continue to observe bimodal or wide distributions in your data, consider post-hoc analysis to determine if there are distinct sub-populations of responders and non-responders. This may provide insights into underlying biological differences.
Data Presentation
Table 1: Metanicotine (Rivanicline) Receptor Binding Affinity and Potency
| Receptor Subtype | Binding Affinity (Ki) | Functional Potency (EC50) | Reference |
| α4β2 nAChR | 24 nM (rat brain) | 0.73 µM (chicken) | [3][9] |
| α3β4 nAChR | >1,000 nM | >1,000 nM (chicken) | [9] |
| α7 nAChR | Not specified | Not specified | [2] |
Table 2: Troubleshooting Checklist for Metanicotine Experiments
| Potential Issue | Key Checkpoints | Recommended Action |
| Compound Integrity | Storage temperature, solution age, visual inspection of solution. | Store at -20°C. Prepare fresh solutions. Ensure complete dissolution. |
| Dosing Accuracy | Calibration of equipment, calculation of doses, injection volume. | Regularly calibrate balances and pipettes. Double-check all calculations. |
| Subject Variability | Genetic background, age, sex, baseline behavior. | Use a single supplier and strain. Balance groups by age, sex, and baseline behavior if possible. |
| Protocol Consistency | Route of administration, timing of injection and testing, handling. | Create and strictly follow a detailed Standard Operating Procedure (SOP). |
| Environmental Factors | Housing conditions, light/dark cycle, noise levels. | Maintain a consistent and controlled laboratory environment. |
Experimental Protocols
Protocol 1: Inhibitory Avoidance Task to Assess Memory Consolidation
This protocol is adapted from studies investigating the effects of nicotinic agonists on memory.[4]
-
Apparatus: A two-chambered box with a light and a dark compartment, connected by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
-
Habituation (Day 1): Place the animal in the light compartment and allow it to explore for 30 seconds. Open the guillotine door and measure the latency to enter the dark compartment.
-
Training (Day 2): Place the animal in the light compartment. Once it enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Treatment: Immediately after the training, administer Metanicotine or vehicle (e.g., saline) via the chosen route (e.g., intraperitoneal injection).
-
Testing (Day 3): Place the animal back in the light compartment and measure the step-through latency to enter the dark compartment (up to a maximum of 300 seconds). An increased latency is indicative of improved memory of the aversive event.
Mandatory Visualizations
Caption: Simplified signaling pathway of Metanicotine at the α4β2 nicotinic acetylcholine receptor.
Caption: General experimental workflow for behavioral studies with Metanicotine.
Caption: Logical workflow for troubleshooting variability in Metanicotine experiments.
References
- 1. Rivanicline - Wikipedia [en.wikipedia.org]
- 2. Involvement of Nicotinic Receptor Subtypes in the Behavioral Effects of Nicotinic Drugs in Squirrel Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antinociceptive and pharmacological effects of metanicotine, a selective nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Post-trial treatment with the nicotinic agonist metanicotine: Differential effects in Wistar rats with high versus low rearing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and Pharmacodynamics Studies of Nicotine After Oral Administration in Mice: Effects of Methoxsalen, a CYP2A5/6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmasalestraining.org [pharmasalestraining.org]
- 7. Beyond exposure‐response: A tutorial on statistical considerations in dose‐ranging studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Dose of Reality About Dose–Response Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BEHAVIORAL MECHANISMS UNDERLYING NICOTINE REINFORCEMENT - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Methyl-2-(pyridin-3-YL)ethanamine Degradation Product Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation product analysis of N-Methyl-2-(pyridin-3-YL)ethanamine.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound degradation products.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape or resolution in HPLC/UPLC analysis | - Inappropriate column chemistry or mobile phase composition.- pH of the mobile phase is not optimal for the analytes.- Column degradation. | - Screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl).- Optimize mobile phase pH and organic modifier concentration.- Use a new column or a column with a different chemistry. |
| Inconsistent or non-reproducible results | - Instability of the sample or standard solutions.- Variability in sample preparation.- Fluctuations in instrument conditions (e.g., temperature, flow rate). | - Prepare fresh solutions and store them under appropriate conditions (e.g., protected from light, refrigerated).- Ensure precise and consistent sample preparation steps.- Verify instrument performance and calibration. |
| No degradation observed under stress conditions | - Stress conditions are not harsh enough.- The molecule is highly stable under the tested conditions. | - Increase the duration of stress, concentration of the stressor (e.g., acid, base, oxidizing agent), or temperature.[1]- Consider using a more aggressive stress condition (e.g., higher concentration of peroxide for oxidation). |
| Mass balance issues (sum of parent and degradation products is not close to 100%) | - Formation of non-UV active or volatile degradation products.- Incomplete elution of all components from the analytical column.- Inaccurate response factors for degradation products. | - Use a mass-sensitive detector (e.g., LC-MS) in parallel with a UV detector.- Employ a gradient elution method that ensures all compounds are eluted.- Determine the relative response factors for the major degradation products. |
| Artifact peak formation | - Interaction of the analyte with components of the mobile phase or sample matrix.- Degradation induced by the analytical method itself (e.g., in-source fragmentation in MS). | - Run blank experiments with only the mobile phase and matrix to identify potential artifacts.- Modify analytical conditions, such as lowering the source temperature in the mass spectrometer. |
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented, plausible pathways can be inferred from related structures. These may include:
-
N-dealkylation: Cleavage of the N-methyl group to form 2-(pyridin-3-YL)ethanamine.
-
Oxidation: Oxidation of the pyridine ring to form N-oxides, or oxidation of the ethylamine side chain.
-
Hydrolysis: While generally stable, forced acidic or basic conditions may lead to cleavage of the molecule.
-
Photodegradation: Exposure to UV light may induce complex degradation pathways, potentially involving the pyridine ring.[1]
Q2: What are the recommended stress conditions for a forced degradation study of this compound?
A2: Forced degradation studies should be conducted under a variety of stress conditions to ensure the stability-indicating nature of the analytical method.[1] Recommended conditions are:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours (solid state).
-
Photolytic Degradation: Exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1]
Q3: How can I identify and characterize the unknown degradation products?
A3: A combination of analytical techniques is typically used for the identification and characterization of degradation products:
-
LC-MS/MS: To determine the molecular weight and fragmentation pattern of the degradation products.
-
High-Resolution Mass Spectrometry (HRMS): To obtain accurate mass measurements and propose elemental compositions.
-
NMR Spectroscopy: For the definitive structural elucidation of isolated degradation products.
-
Forced degradation of suspected structures: Synthesize or procure suspected degradation products and compare their chromatographic and spectral properties with the observed unknowns.
Q4: What is a "stability-indicating method" and why is it important?
A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities. It is crucial in drug development and quality control to ensure that the analytical method can detect any changes in the quality of the drug substance and drug product over time.
Quantitative Data from a Hypothetical Forced Degradation Study
The following table summarizes hypothetical data from a forced degradation study of this compound.
| Stress Condition | % Parent Compound Remaining | % Degradation Product 1 (DP1 - N-oxide) | % Degradation Product 2 (DP2 - N-demethylated) | % Total Degradation | Mass Balance (%) |
| Control | 99.8 | < 0.05 | < 0.05 | 0.2 | 100.0 |
| 0.1 M HCl, 60°C, 24h | 92.5 | 1.2 | 5.8 | 7.5 | 99.5 |
| 0.1 M NaOH, 60°C, 24h | 88.3 | 3.5 | 7.9 | 11.7 | 99.7 |
| 3% H₂O₂, RT, 24h | 75.2 | 18.6 | 5.1 | 24.8 | 99.9 |
| Thermal, 105°C, 48h | 98.1 | 0.8 | 0.9 | 1.9 | 99.8 |
| Photolytic | 85.7 | 6.3 | 7.5 | 14.3 | 99.5 |
Experimental Protocols
Forced Degradation Study of this compound
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl and heat at 60°C.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH and heat at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Store the solid drug substance in an oven at 105°C.
-
Photolytic Degradation: Expose the drug substance in a photostability chamber.
-
-
Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Analysis:
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC or UPLC method with both UV and mass spectrometric detection.
-
-
Data Evaluation: Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed. Assess the mass balance.
Visualizations
Caption: Plausible degradation pathways for this compound.
Caption: General workflow for a forced degradation study.
References
Adjusting experimental parameters for Metanicotine dose-response curves
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for accurately generating and analyzing Metanicotine dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is Metanicotine and what is its primary mechanism of action?
Metanicotine, also known as Rivanicline or (E)-metanicotine, is a selective neuronal nicotinic acetylcholine receptor (nAChR) agonist.[1][2] It primarily acts on the α4β2 nAChR subtype, which is abundantly expressed in the central nervous system and plays a crucial role in various neurological processes.[1][3][4] Metanicotine's binding to these receptors leads to the opening of the ion channel, resulting in cation influx (primarily Na+ and Ca2+) and subsequent neuronal depolarization.[5]
Q2: Which cell lines are suitable for studying Metanicotine's effects?
Several cell lines are commonly used for studying nAChR agonists like Metanicotine. The choice of cell line depends on the specific nAChR subtype of interest. Commonly used cell lines include:
-
HEK-293 (Human Embryonic Kidney 293) cells: These cells are often used for stable or transient transfection with specific nAChR subunit combinations (e.g., α4 and β2) to study the function of a particular receptor subtype in a controlled environment.[6][7]
-
CHO (Chinese Hamster Ovary) cells: Similar to HEK-293 cells, CHO cells are another suitable host for expressing recombinant nAChRs for functional assays.[8]
-
SH-EP1 human epithelial cells: These cells have been engineered to stably express various nAChR subtypes, including α3β4, α4β2, and α6/3β2β3, making them useful for high-throughput screening.[9]
-
IMR-32 human neuroblastoma cells: These cells endogenously express certain nAChR subtypes, such as the ganglionic α3β4 nAChR.[10]
Q3: What are typical EC50 values for Metanicotine and related nAChR agonists?
The half-maximal effective concentration (EC50) for Metanicotine and other nAChR agonists can vary depending on the nAChR subtype and the experimental assay used. The following table summarizes some reported EC50 and binding affinity (Ki) values.
| Compound | Receptor Subtype | Assay Type | EC50 / Ki | Reference |
| Metanicotine | Rat Brain nAChRs | Radioligand Binding ([³H]nicotine) | Ki = 24 nM | [11] |
| (-)-Nicotine | Human α4β2 | Patch-Clamp (HEK-293) | EC50 = 1.6 µM | [6] |
| Acetylcholine (ACh) | Human α4β2 | Patch-Clamp (HEK-293) | EC50 = 3 µM | [6] |
| Varenicline | Rat α6β2 | [³H]Dopamine Release | EC50 = 0.007 µM | [12] |
| Varenicline | Rat α4β2 | [³H]Dopamine Release | EC50 = 0.086 µM | [12] |
| AT-1001 | Human α3β4 | Two-Electrode Voltage Clamp | EC50 = 0.37 µM | [13] |
Q4: How does Metanicotine's potency compare to nicotine?
Metanicotine is generally less potent than nicotine in some assays. For instance, in the tail-flick test for antinociception, Metanicotine was found to be about 5-fold less potent than nicotine when administered subcutaneously, but slightly more potent upon central administration.[11]
Troubleshooting Dose-Response Curves
This section addresses common issues encountered during Metanicotine dose-response experiments.
Problem 1: The dose-response curve is flat or shows a very weak signal.
A flat or weak response suggests a lack of detectable effect from Metanicotine within the tested concentration range.
| Potential Cause | Troubleshooting Steps |
| Inactive Compound | Verify the purity and integrity of the Metanicotine stock. Prepare fresh serial dilutions before each experiment. |
| Low Receptor Expression | Confirm the expression of the target nAChR subtype (e.g., α4β2) in your chosen cell line using methods like qPCR or Western blotting. Consider using a cell line with higher or induced expression.[14] |
| Inappropriate Assay Conditions | Optimize parameters such as incubation time, temperature, and buffer composition. A time-course experiment can determine the optimal incubation period.[14][15] |
| Cell Health Issues | Ensure cells are healthy, within a suitable passage number, and free from contamination. Visually inspect cells before each experiment.[14] |
Problem 2: The dose-response curve exhibits high background noise or variability.
High background can obscure the true signal and lead to inconsistent results.
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating and gently rock the plate to ensure even distribution. Avoid using the outer wells of the plate, which are prone to "edge effects."[14] |
| Compound Precipitation | Check the solubility of Metanicotine in your assay buffer. If necessary, use a different solvent or a solubilizing agent like DMSO, ensuring the final concentration does not affect cell viability.[14] |
| Detection Reagent Issues | Check the expiration dates and storage conditions of all reagents. Prepare fresh reagents and validate them with a known positive control.[14] |
| Instrument Settings | Optimize the settings of your detection instrument (e.g., plate reader, microscope) to maximize the signal-to-noise ratio. |
Problem 3: The dose-response curve is not sigmoidal (e.g., U-shaped or has a very steep/shallow slope).
Deviations from the expected sigmoidal shape can indicate complex biological phenomena or experimental artifacts.[15]
| Potential Cause | Troubleshooting Steps | | :--- | Troubleshooting Steps | | Hormesis (U-shaped curve) | This biphasic response (low-dose stimulation, high-dose inhibition) can be a genuine biological effect.[15] However, it's crucial to rule out artifacts by carefully re-evaluating the experimental setup and data normalization. | | Incorrect Data Normalization | Ensure data is properly normalized to both positive and negative controls (e.g., vehicle-only and a saturating concentration of a known full agonist).[15][16] | | Hill Slope Issues | A Hill slope significantly different from 1.0 may suggest issues like compound insolubility, non-specific binding, or interference with the detection method.[17] Consider if a four-parameter logistic model is appropriate for your data.[16] | | Receptor Desensitization | Prolonged exposure to high concentrations of an agonist like Metanicotine can lead to receptor desensitization, which can affect the shape of the dose-response curve.[18] Consider shorter incubation times or using a kinetic assay format. |
Experimental Protocols
1. Radioligand Binding Assay (Competition)
This protocol determines the binding affinity (Ki) of Metanicotine for a specific nAChR subtype by measuring its ability to compete with a radiolabeled ligand.
-
Materials:
-
Cell membranes from a cell line expressing the nAChR of interest (e.g., HEK-293-α4β2).[19]
-
Radioligand (e.g., [³H]Epibatidine or [³H]Cytisine).[10][19]
-
Metanicotine stock solution.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).[19]
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).[19]
-
Unlabeled competitor for non-specific binding (e.g., 10 µM Nicotine).[5]
-
96-well plates, glass fiber filters, cell harvester, and scintillation counter.[19]
-
-
Procedure:
-
Prepare serial dilutions of Metanicotine.
-
In a 96-well plate, set up triplicate wells for total binding (radioligand + buffer), non-specific binding (radioligand + high concentration of unlabeled competitor), and competition binding (radioligand + varying concentrations of Metanicotine).[19]
-
Add the cell membrane preparation to each well.
-
Add the appropriate solutions (buffer, unlabeled competitor, or Metanicotine).
-
Initiate the binding reaction by adding the radioligand to all wells. The final concentration should be near its Kd value.[19]
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).[5]
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.[19]
-
Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.[19]
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.[19]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of Metanicotine concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Calcium Imaging Assay
This functional assay measures the increase in intracellular calcium concentration following the activation of nAChRs by Metanicotine.
-
Materials:
-
Cells expressing the nAChR of interest plated in a 96- or 384-well black-walled, clear-bottom plate.[9]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8).[20][21]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[9]
-
Metanicotine stock solution.
-
Fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR).[8]
-
-
Procedure:
-
Seed cells and allow them to adhere and grow to an appropriate confluency.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).[21]
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Measure the baseline fluorescence.
-
Add varying concentrations of Metanicotine to the wells using the instrument's liquid handler.
-
Immediately begin recording the fluorescence intensity over time to capture the calcium transient.[8]
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of Metanicotine.
-
Normalize the data to the baseline fluorescence and/or a positive control.
-
Plot the normalized response against the logarithm of Metanicotine concentration.
-
Fit the data using a four-parameter logistic equation to determine the EC50 and maximum response.
-
3. Patch-Clamp Electrophysiology
This technique directly measures the ion flow through nAChRs upon activation by Metanicotine, providing detailed information about receptor kinetics and pharmacology.
-
Materials:
-
Cells expressing the nAChR of interest cultured on coverslips.
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).[22]
-
Borosilicate glass capillaries for pulling patch pipettes.[22]
-
Internal (pipette) and external (bath) solutions.
-
Rapid solution exchange system for agonist application.[22]
-
Metanicotine stock solution.
-
-
Procedure (Whole-Cell Configuration):
-
Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with external solution.
-
Pull a patch pipette with a resistance of 3-5 MΩ when filled with the internal solution.[22]
-
Approach a single cell with the pipette and form a high-resistance (giga-ohm) seal between the pipette tip and the cell membrane.[23]
-
Rupture the patch of membrane under the pipette to achieve the whole-cell configuration, allowing electrical access to the entire cell.
-
Clamp the cell membrane at a holding potential (e.g., -60 mV).[22]
-
Record baseline current.
-
Rapidly apply different concentrations of Metanicotine to the cell for a short duration (e.g., 2-5 seconds) and record the evoked inward current.[22][24]
-
Allow for a washout period between applications to permit receptor recovery.
-
-
Data Analysis:
-
Measure the peak amplitude of the current evoked by each Metanicotine concentration.
-
Normalize the peak currents to the maximal response.
-
Plot the normalized current against the logarithm of Metanicotine concentration.
-
Fit the data to the Hill equation to determine the EC50 and Hill coefficient.[6]
-
Visualizations
Caption: Signaling pathway of Metanicotine at the α4β2 nAChR.
Caption: General experimental workflow for a dose-response curve.
References
- 1. Rivanicline - Wikipedia [en.wikipedia.org]
- 2. A concise synthetic pathway for trans-metanicotine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AT–1001: a high-affinity α3β4 nAChR ligand with novel nicotine-suppressive pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. jneurosci.org [jneurosci.org]
- 7. Frontiers | A Stable Cell Line Expressing Clustered AChR: A Novel Cell-Based Assay for Anti-AChR Antibody Detection in Myasthenia Gravis [frontiersin.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antinociceptive and pharmacological effects of metanicotine, a selective nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functional Characterization of AT-1001, an α3β4 Nicotinic Acetylcholine Receptor Ligand, at Human α3β4 and α4β2 nAChR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. graphpad.com [graphpad.com]
- 17. researchgate.net [researchgate.net]
- 18. Dose-response relationship for nicotine-induced up-regulation of rat brain nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Live Imaging of Nicotine Induced Calcium Signaling and Neurotransmitter Release Along Ventral Hippocampal Axons - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Nicotinic acetylcholine receptors at the single‐channel level - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Local Application of Drugs to Study Nicotinic Acetylcholine Receptor Function in Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Metanicotine-Induced Changes in Locomotor Activity in Rodents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of metanicotine on locomotor activity in rodents.
Frequently Asked Questions (FAQs)
Q1: What is metanicotine and how does it affect locomotor activity in rodents?
Metanicotine, also known as (E)-N-methyl-4-(3-pyridinyl)-3-buten-1-amine or RJR-2403, is a selective agonist for central nervous system (CNS) nicotinic acetylcholine receptors (nAChRs). Its effects on locomotor activity are generally expected to be similar to nicotine, which typically produces a biphasic response: an initial period of hypoactivity followed by hyperactivity. However, metanicotine is reported to be 15 to 30-fold less potent than nicotine in affecting measures of locomotor activity in mice. At certain doses, it is expected to increase locomotor activity by stimulating the mesolimbic dopamine system.
Q2: What is a typical dose range for metanicotine in rodent locomotor studies?
While a definitive dose-response curve for metanicotine on locomotor activity is not well-established in publicly available literature, a starting point can be extrapolated from studies on other behavioral effects. For instance, in an inhibitory avoidance task in Wistar rats, metanicotine was administered intraperitoneally (i.p.) at doses ranging from 0.017 to 1.7 mg/kg. Given its lower potency compared to nicotine, researchers may need to explore a wider and higher dose range than typically used for nicotine (which is often in the 0.1 to 1.0 mg/kg range for locomotor effects). A pilot dose-response study is highly recommended.
Q3: Does metanicotine induce locomotor sensitization like nicotine?
Locomotor sensitization, an increased locomotor response to a drug after repeated administration, is a well-documented phenomenon with nicotine. While direct evidence for locomotor sensitization with metanicotine is limited in the available literature, it is plausible that as a nicotinic agonist that modulates the dopamine system, repeated administration of metanicotine could lead to sensitization. Experiments designed to assess this would typically involve daily injections of metanicotine for several days, followed by a drug challenge after a withdrawal period.
Q4: What are the primary signaling pathways involved in metanicotine-induced locomotor changes?
Metanicotine, acting as a nicotinic acetylcholine receptor (nAChR) agonist, primarily exerts its effects on locomotor activity through the mesolimbic dopamine pathway. By binding to nAChRs on dopaminergic neurons in the ventral tegmental area (VTA), it stimulates the release of dopamine in the nucleus accumbens (NAc). This increase in dopaminergic transmission in the NAc is strongly associated with an increase in locomotor activity.
Troubleshooting Guides
Issue 1: No significant change in locomotor activity observed after metanicotine administration.
| Possible Cause | Troubleshooting Step |
| Inappropriate Dose | The dose of metanicotine may be too low to elicit a response, especially considering its lower potency compared to nicotine. Conduct a pilot study with a wider range of doses (e.g., 0.1 - 5.0 mg/kg). |
| Route of Administration | The chosen route of administration (e.g., intraperitoneal, subcutaneous) may affect the bioavailability and time course of the drug. Ensure the chosen route is appropriate and consistent across all animals. |
| Acclimation Period | Insufficient acclimation of the animals to the testing environment can lead to high baseline activity, masking the drug's effects. Ensure a proper acclimation period (e.g., 30-60 minutes) in the testing room before the experiment. |
| Time of Day | Rodent locomotor activity is influenced by their circadian rhythm. Conduct experiments at the same time each day to minimize variability. |
| Habituation to the Arena | If animals are habituated to the open field arena, their baseline exploratory locomotion will be low. This can be advantageous for observing drug-induced increases in activity. However, if the goal is to see a reduction in novelty-induced hyperactivity, pre-exposure to the arena should be avoided. |
Issue 2: High variability in locomotor activity between subjects in the same treatment group.
| Possible Cause | Troubleshooting Step |
| Individual Differences in Drug Response | There can be inherent biological variability in how individual animals respond to a drug. Increase the sample size per group to improve statistical power. |
| Inconsistent Drug Administration | Inaccurate or inconsistent injection volumes or techniques can lead to variable drug exposure. Ensure all personnel are properly trained in the chosen administration technique. |
| Environmental Stressors | Noise, light, and handling stress can all affect locomotor activity. Maintain a consistent and low-stress testing environment. |
| Animal Health | Ensure all animals are healthy and free from any conditions that might affect their movement. |
Issue 3: Unexpected hypoactivity or stereotypy at higher doses.
| Possible Cause | Troubleshooting Step |
| Biphasic Dose-Response | Similar to nicotine, high doses of metanicotine may induce an initial depressant effect on locomotion or lead to stereotyped behaviors (e.g., repetitive, non-functional movements) that can interfere with ambulatory locomotion. |
| Toxicity | At very high doses, adverse effects may manifest as reduced movement. Carefully observe animals for any signs of toxicity. |
| Data Analysis | Differentiate between ambulatory movement and stereotypy in your data analysis. Some automated tracking systems can distinguish between these behaviors. |
Data Presentation
Table 1: Comparison of Metanicotine and Nicotine Effects on Locomotor-Related Measures
| Parameter | Metanicotine (RJR-2403) | Nicotine |
| Potency (Locomotor Activity) | 15 to 30-fold less potent than nicotine in affecting Y-maze rears and crosses. | Higher potency. |
| Typical Dose Range (Locomotion) | Estimated to be higher than nicotine; pilot studies recommended (e.g., starting at 0.1 mg/kg and escalating). | 0.1 - 1.0 mg/kg (s.c. or i.p.) for locomotor stimulation in rats. |
| Cardiovascular Effects | Reduced compared to nicotine. | Can cause significant increases in heart rate and blood pressure. |
| Locomotor Sensitization | Plausible, but direct evidence is limited. | Well-documented with repeated administration. |
Experimental Protocols
Protocol 1: Assessment of Acute Metanicotine-Induced Changes in Locomotor Activity using an Open Field Test
-
Animals: Male or female rodents (e.g., Sprague-Dawley rats or C57BL/6 mice), housed under standard laboratory conditions with a 12-hour light/dark cycle.
-
Apparatus: An open field arena (e.g., 40 x 40 x 40 cm for mice; 100 x 100 x 40 cm for rats) equipped with an automated video-tracking system or infrared beams to record locomotor activity.
-
Drug Preparation: Dissolve metanicotine in sterile saline (0.9% NaCl). Prepare fresh solutions on the day of the experiment.
-
Acclimation: Transport animals to the testing room at least 60 minutes before the experiment begins to acclimate to the new environment.
-
Procedure:
-
Administer metanicotine or vehicle (saline) via the chosen route (e.g., intraperitoneal injection).
-
Immediately place the animal in the center of the open field arena.
-
Record locomotor activity for a predefined period (e.g., 30-60 minutes).
-
-
Data Analysis: Analyze parameters such as total distance traveled, time spent mobile, and entries into the center zone of the arena. Compare the effects of different doses of metanicotine to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Mandatory Visualization
Caption: Signaling pathway of metanicotine-induced locomotor activity.
Caption: Experimental workflow for assessing locomotor activity.
Caption: Troubleshooting logic for absent locomotor effects.
Validation & Comparative
A Comparative Analysis of N-Methyl-2-(pyridin-3-YL)ethanamine and Nicotine: Efficacy and Potency at Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and potency of N-Methyl-2-(pyridin-3-YL)ethanamine and the well-characterized nicotinic acetylcholine receptor (nAChR) agonist, nicotine. Due to the limited availability of direct experimental data for this compound, this comparison leverages data from its close structural analog, metanicotine (N-methyl-4-(3-pyridinyl)-3-butene-1-amine), to provide valuable insights for researchers in pharmacology and drug development.
Executive Summary
Nicotine is a potent agonist at a wide range of nAChR subtypes, with high affinity particularly for the α4β2 subtype, which is central to its addictive properties.[1] Metanicotine, a structural analog of this compound, also demonstrates high affinity for nAChR binding sites in the brain and acts as a selective nicotinic agonist.[2] In vivo studies indicate that while metanicotine is less potent than nicotine when administered systemically, it exhibits greater potency upon central administration in antinociceptive assays, suggesting a potential for centrally mediated therapeutic effects with a different side-effect profile.[2] This guide synthesizes the available quantitative data on the binding affinity, potency, and efficacy of these compounds and outlines the experimental methodologies used for their characterization.
Quantitative Comparison of Nicotine and Metanicotine
The following table summarizes the available quantitative data for nicotine and metanicotine, focusing on their binding affinity (Ki), potency (EC50), and efficacy (Emax) at various nAChR subtypes, as well as in vivo potency in a common analgesic model.
| Compound | Parameter | Receptor/Assay | Value | Species | Reference |
| Nicotine | Ki | α4β2 nAChR | 1 nM | Not Specified | [1] |
| EC50 | α4β2 nAChR (α-CtxMII-resistant) | 1.61 µM | Mouse | [3] | |
| EC50 | α6-containing nAChR (α-CtxMII-sensitive) | 770 nM | Mouse | [3] | |
| Emax | α4β2 nAChR | Not specified, but serves as a reference for partial agonists | Human | [1] | |
| ED50 | Tail-Flick Test (s.c.) | 0.7 mg/kg | Rat | [4] | |
| Metanicotine | Ki | [(3)H]nicotine binding sites | 24 nM | Rat Brain | [2] |
| Potency vs. Nicotine | Tail-Flick Test (s.c.) | ~5-fold less potent | Rat | [2] | |
| Potency vs. Nicotine | Tail-Flick Test (central admin.) | Slightly more potent | Rat | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
Objective: To measure the displacement of a radiolabeled ligand from nAChRs by the test compound (nicotine or metanicotine).
Materials:
-
Biological Material: Rat brain membranes or cells stably expressing the nAChR subtype of interest.
-
Radioligand: [3H]Nicotine or [3H]Epibatidine.
-
Non-specific Binding Control: A high concentration of a non-labeled nAChR agonist (e.g., 100 µM nicotine).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (pre-soaked in 0.5% polyethylenimine).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize brain tissue or cells in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat this wash step.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-labeled control), and competition binding (membranes + radioligand + varying concentrations of the test compound).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 2-3 hours).
-
Filtration: Terminate the assay by rapid filtration through the glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity.
-
Data Analysis: Calculate the specific binding by subtracting non-specific from total binding. The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined from the competition binding curve and converted to a Ki value using the Cheng-Prusoff equation.
Tail-Flick Test (In Vivo Analgesia)
This is a common behavioral assay to assess the antinociceptive (pain-relieving) effects of compounds.
Objective: To measure the latency of a rodent to withdraw its tail from a noxious heat stimulus after administration of the test compound.
Materials:
-
Tail-flick apparatus with a heat source (e.g., radiant light beam).
-
Male Sprague-Dawley rats or mice.
-
Test compounds (nicotine, metanicotine) dissolved in a suitable vehicle (e.g., saline).
Procedure:
-
Acclimation: Acclimate the animals to the testing environment and handling.
-
Baseline Measurement: Measure the baseline tail-flick latency for each animal before drug administration. A cut-off time is set to prevent tissue damage.
-
Drug Administration: Administer the test compound via the desired route (e.g., subcutaneous or central).
-
Testing: At predetermined time points after administration, place the animal's tail on the apparatus and measure the latency to flick the tail away from the heat source.
-
Data Analysis: The antinociceptive effect is typically expressed as the maximum possible effect (%MPE), calculated as: [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. The ED50 (the dose that produces 50% of the maximum effect) is then determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by nAChR agonists and a typical experimental workflow for their characterization.
Caption: Simplified signaling pathway of nicotinic acetylcholine receptor activation.
Caption: General experimental workflow for characterizing nAChR ligands.
Conclusion
This comparative guide highlights the pharmacological profiles of nicotine and metanicotine, a close analog of this compound. While both compounds exhibit high affinity for nAChRs, the available data suggests potential differences in their in vivo potency and, consequently, their therapeutic windows. The provided experimental protocols and pathway diagrams serve as a resource for researchers aiming to further investigate these and other novel nAChR ligands. Further studies are warranted to fully elucidate the efficacy and potency of this compound across a comprehensive panel of nAChR subtypes to better understand its potential as a therapeutic agent.
References
Metanicotine vs. Epibatidine: A Comparative Guide to Nicotinic Acetylcholine Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding affinities of two potent nicotinic acetylcholine receptor (nAChR) ligands: metanicotine (also known as Rivanicline or (E)-metanicotine) and epibatidine. The information presented herein is intended to assist researchers in understanding the distinct pharmacological profiles of these compounds and to provide a foundation for further investigation in the field of neuroscience and drug development.
Executive Summary
Metanicotine and epibatidine are both powerful agonists at neuronal nicotinic acetylcholine receptors, but they exhibit significantly different binding profiles. Epibatidine is a non-selective, high-affinity agonist across a broad range of nAChR subtypes. In contrast, metanicotine demonstrates high selectivity for the α4β2 nAChR subtype, which is a key target in studies of nicotine addiction and cognitive function. This difference in selectivity is a critical factor for researchers to consider when choosing a ligand for their specific experimental needs.
Quantitative Binding Affinity Data
The following table summarizes the binding affinities (Ki) of metanicotine and epibatidine for various nAChR subtypes. The data has been compiled from multiple radioligand binding studies. It is important to note that absolute values can vary between studies due to differences in experimental conditions.
| Compound | nAChR Subtype | Test System | Radioligand | Ki (nM) | Reference |
| Metanicotine (Rivanicline) | α4β2 | Rat brain cortex | [3H]-Nicotine | 26[1] | [1] |
| α4β2 | Rat brain membranes | [3H]-Cytisine | 26[1] | [1] | |
| α3β4 | Chicken channels in M10 cells | Rubidium Ion Efflux | >1,000 (EC50) | [2] | |
| α1β1γδ | Chicken channels in M10 cells | Rubidium Ion Efflux | >1,000 (EC50) | [2] | |
| Epibatidine | α4β2 | Human | [3H]-Epibatidine | 0.04[3] | [3] |
| α7 | Human | [3H]-Epibatidine | 20[3] | [3] | |
| α3 (human) | SH-SY5Y cells | [3H]-Epibatidine | 0.0006 | [4] | |
| α7 (chicken) | Immunoisolated from retina | [3H]-Epibatidine | 600 | [4] | |
| Muscle-type (Torpedo) | Torpedo electric organ | [3H]-Epibatidine | ~5,000 | [4] | |
| Nicotinic sites (rat brain) | Rat brain membranes | [3H]-Nicotine | 0.045 ((+)-enantiomer) | [5] | |
| Nicotinic sites (rat brain) | Rat brain membranes | [3H]-Nicotine | 0.058 ((-)-enantiomer) | [5] |
Experimental Protocols
The binding affinity data presented in this guide are primarily derived from competitive radioligand binding assays. Below is a detailed, generalized protocol for such an assay, which can be adapted for specific nAChR subtypes and ligands.
Competitive Radioligand Binding Assay Protocol
1. Materials and Reagents:
-
Biological Material: Membranes prepared from cells (e.g., HEK293, CHO) stably expressing the nAChR subtype of interest, or from brain tissue known to be rich in the target receptor.
-
Radioligand: A high-affinity radiolabeled nAChR ligand (e.g., [³H]epibatidine). The concentration used should be at or below its dissociation constant (Kd) for the receptor.
-
Test Compounds: Metanicotine, epibatidine, or other unlabeled competing ligands.
-
Non-specific Binding Control: A high concentration of a known nAChR agonist or antagonist (e.g., nicotine, cytisine) to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold Assay Buffer or 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well plates, glass fiber filters (e.g., Whatman GF/C), and a vacuum filtration manifold.
2. Membrane Preparation:
-
Harvest cells or dissect tissue and place in ice-cold homogenization buffer.
-
Homogenize the cells or tissue using a suitable method (e.g., Polytron homogenizer).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g for 20-30 minutes at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in fresh, ice-cold buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay). Store membrane preparations at -80°C until use.
3. Binding Assay Procedure:
-
Prepare serial dilutions of the unlabeled test compounds (metanicotine, epibatidine) in the assay buffer.
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of the non-specific binding control.
-
Competition Binding: Membrane preparation, radioligand, and varying concentrations of the test compound.
-
-
Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding .
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
Nicotinic Acetylcholine Receptor Signaling
Activation of nAChRs by agonists like metanicotine and epibatidine leads to a conformational change in the receptor, opening an intrinsic ion channel. This allows the influx of cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the cell membrane and subsequent activation of various downstream signaling cascades.
Experimental Workflow for Competitive Radioligand Binding Assay
The following diagram illustrates the key steps involved in a typical competitive radioligand binding assay used to determine the binding affinities of metanicotine and epibatidine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Epibatidine: A Promising Natural Alkaloid in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative pharmacology of epibatidine: a potent agonist for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epibatidine, a potent analgetic and nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Rivanicline and Varenicline in Smoking Cessation Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Rivanicline and Varenicline, two partial agonists of the α4β2 nicotinic acetylcholine receptor (nAChR), in the context of smoking cessation. While Varenicline is a well-established and approved therapy for this indication, Rivanicline has been investigated for other neurological conditions. This comparison aims to provide a comprehensive overview based on available preclinical and clinical data to inform future research and drug development efforts.
Mechanism of Action: Targeting the Brain's Reward Pathway
Both Rivanicline and Varenicline exert their effects by targeting the α4β2 nicotinic acetylcholine receptors, which are crucial in mediating the addictive properties of nicotine.[1][2] Nicotine, a potent agonist at these receptors, triggers the release of dopamine in the brain's reward pathways, leading to the pleasurable sensations associated with smoking.[1]
As partial agonists, both compounds exhibit a dual mechanism of action:
-
Agonist Activity: In the absence of nicotine, they provide a moderate and sustained stimulation of the α4β2 receptors. This action helps to alleviate craving and withdrawal symptoms experienced during smoking cessation by maintaining a baseline level of dopamine release.[3]
-
Antagonist Activity: In the presence of nicotine (e.g., if a person smokes), they competitively block nicotine from binding to the α4β2 receptors. This blunts the rewarding and reinforcing effects of smoking, making it a less pleasurable experience.[3]
This dual action is believed to be the cornerstone of their potential efficacy in smoking cessation.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for Rivanicline and Varenicline, highlighting the current disparity in research focus for smoking cessation.
Table 1: Pharmacological Properties
| Parameter | Rivanicline (RJR-2403) | Varenicline |
| Primary Target | α4β2 Nicotinic Acetylcholine Receptor | α4β2 Nicotinic Acetylcholine Receptor |
| Receptor Action | Partial Agonist | Partial Agonist |
| Binding Affinity (Ki) | Not explicitly found for smoking cessation models. | High affinity for α4β2 nAChRs. |
| Indication Studied | Alzheimer's Disease, Anti-inflammatory | Smoking Cessation |
Table 2: Preclinical Data in Nicotine-Related Models
| Parameter | Rivanicline (RJR-2403) | Varenicline |
| Effect on Nicotine Self-Administration | Data not available | Reduces nicotine self-administration in rats. |
| Effect on Nicotine-Induced Dopamine Release | Increases dopamine release in the cortex.[4] | Attenuates nicotine-induced dopamine release in the nucleus accumbens.[5] |
| Effect on Nicotine Withdrawal Symptoms | Data not available | Reduces signs of nicotine withdrawal in animal models.[6] |
Table 3: Clinical Efficacy in Smoking Cessation
| Parameter | Rivanicline | Varenicline |
| Phase III Clinical Trials for Smoking Cessation | Not conducted | Multiple large-scale, randomized, placebo- and active-controlled trials completed. |
| Continuous Abstinence Rate (Weeks 9-12) | N/A | Approximately 44% vs. 18% for placebo and 30% for bupropion.[7] |
| Long-term Abstinence (1 year) | N/A | Significantly higher than placebo.[7] |
Table 4: Safety and Tolerability
| Parameter | Rivanicline | Varenicline |
| Common Adverse Events | In cognitive studies: data not readily available for smoking cessation context. | Nausea, insomnia, abnormal dreams, headache.[8] |
| Serious Adverse Events | Data not available for smoking cessation context. | Neuropsychiatric events (warnings have been updated), cardiovascular events (no significant increase in risk found in several studies).[6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are outlines of typical experimental protocols used in the evaluation of compounds like Varenicline for smoking cessation.
Preclinical Models of Nicotine Dependence
-
Nicotine Self-Administration in Rodents:
-
Objective: To assess the reinforcing effects of nicotine and the ability of a test compound to reduce nicotine intake.
-
Methodology: Rats or mice are trained to press a lever to receive an intravenous infusion of nicotine. Once a stable pattern of self-administration is established, the animals are pre-treated with the test compound (e.g., Varenicline) or a vehicle. The primary outcome is the change in the number of nicotine infusions self-administered.
-
-
Conditioned Place Preference (CPP):
-
Objective: To evaluate the rewarding properties of nicotine and the potential of a test compound to block these effects.
-
Methodology: The apparatus consists of two distinct chambers. During conditioning, animals are confined to one chamber after receiving nicotine and to the other chamber after receiving a vehicle. On the test day, the animals are allowed to freely explore both chambers, and the time spent in the nicotine-paired chamber is measured. To test the efficacy of a compound like Varenicline, it is administered before nicotine during the conditioning phase.
-
-
Microdialysis for Dopamine Measurement:
-
Objective: To measure the effect of nicotine and the test compound on dopamine levels in brain regions associated with reward, such as the nucleus accumbens.
-
Methodology: A microdialysis probe is surgically implanted into the target brain region of a freely moving rat. Samples of the extracellular fluid are collected and analyzed for dopamine concentration using high-performance liquid chromatography (HPLC). The effects of systemic administration of nicotine, the test compound, or a combination of both on dopamine levels are then determined.
-
Clinical Trials for Smoking Cessation
-
Randomized, Double-Blind, Placebo-Controlled Trial Design:
-
Objective: To evaluate the efficacy and safety of a new smoking cessation therapy against a placebo and/or an active comparator.
-
Participants: Adult smokers who are motivated to quit.
-
Intervention: Participants are randomly assigned to receive the investigational drug (e.g., Varenicline), a placebo, or an active control (e.g., bupropion or nicotine replacement therapy) for a predefined treatment period (e.g., 12 weeks).
-
Outcome Measures:
-
Primary Endpoint: The primary efficacy endpoint is typically the carbon monoxide (CO)-confirmed continuous abstinence rate for the last four weeks of treatment (e.g., weeks 9-12).[7]
-
Secondary Endpoints: These often include long-term abstinence rates (e.g., at 24 and 52 weeks), craving and withdrawal symptoms (assessed using scales like the Minnesota Nicotine Withdrawal Scale), and the reinforcing effects of smoking.[9][10]
-
-
Safety Assessment: Adverse events are monitored and recorded throughout the study.
-
Mandatory Visualizations
Signaling Pathway of α4β2 nAChR Partial Agonists
The following diagram illustrates the mechanism of action of a partial agonist like Varenicline or Rivanicline at the α4β2 nicotinic acetylcholine receptor in the ventral tegmental area (VTA), a key component of the brain's reward circuitry.
Caption: Signaling pathway of α4β2 nAChR partial agonists.
Comparative Experimental Workflow for Smoking Cessation Drug Evaluation
This diagram outlines a typical workflow for the preclinical and clinical evaluation of a potential smoking cessation medication.
Caption: Experimental workflow for smoking cessation drug evaluation.
Conclusion
Varenicline is a well-characterized α4β2 nAChR partial agonist with proven efficacy in smoking cessation, supported by a robust body of preclinical and clinical evidence. Rivanicline, while sharing a similar mechanism of action at the primary target receptor, has been predominantly investigated for its nootropic and anti-inflammatory properties.
The lack of dedicated studies on Rivanicline for smoking cessation presents a significant knowledge gap. Future research could explore the potential of Rivanicline in this therapeutic area, leveraging the understanding of its pharmacological profile. A direct comparative study would be necessary to ascertain its relative efficacy and safety profile against Varenicline. For now, Varenicline remains the benchmark for α4β2 nAChR partial agonists in the treatment of nicotine addiction. This analysis underscores the importance of targeted research in defining the therapeutic applications of promising pharmacological compounds.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. Varenicline: an alpha4beta2 nicotinic receptor partial agonist for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Partial nicotinic acetylcholine (α4β2) agonists as promising new medications for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A microdialysis study of the effects of the nicotinic agonist RJR-2403 on cortical release of acetylcholine and biogenic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Efficacy of varenicline, an alpha4beta2 nicotinic acetylcholine receptor partial agonist, vs placebo or sustained-release bupropion for smoking cessation: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Varenicline: a selective alpha4beta2 nicotinic acetylcholine receptor partial agonist approved for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Varenicline on Smoking Cessation Through Smoking Reduction: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
Validating the Binding Affinity of N-Methyl-2-(pyridin-3-YL)ethanamine to Nicotinic Acetylcholine Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the binding affinity of N-Methyl-2-(pyridin-3-YL)ethanamine to nicotinic acetylcholine receptors (nAChRs). Due to limited publicly available binding data for this specific compound, this document outlines a comprehensive approach using well-characterized alternative ligands for comparison and provides detailed experimental protocols for in-house validation.
Comparative Binding Affinities of Known nAChR Ligands
To effectively evaluate the binding profile of a novel compound like this compound, it is essential to compare its affinity against a panel of established nAChR ligands. The following table summarizes the binding affinities (Ki) of several key nicotinoids for major nAChR subtypes. These values, obtained from radioligand binding assays, serve as a benchmark for characterizing new chemical entities.
| Ligand | nAChR Subtype | Ki (nM) | Reference Compound(s) |
| Nicotine | α4β2 | 0.1 - 5 | Acetylcholine |
| α7 | 500 - 2000 | ||
| α3β4 | 10 - 100 | ||
| Cotinine | α4β2 | 100 - 1000 | Nicotine |
| α7 | >10000 | ||
| Anabasine | α4β2 | 10 - 50 | Nicotine |
| Varenicline | α4β2 | 0.05 - 0.2 | Acetylcholine, Nicotine |
| α7 | 200 - 500 | ||
| Epibatidine | Most subtypes | < 1 | Acetylcholine |
Note: Ki values can vary depending on the experimental conditions, radioligand used, and tissue/cell preparation.
Experimental Protocol: Radioligand Displacement Assay
The following protocol provides a detailed methodology for determining the binding affinity of a test compound, such as this compound, for various nAChR subtypes using a competitive radioligand binding assay.
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a specific high-affinity radioligand from nAChRs.
Materials:
-
Test Compound: this compound
-
Cell Lines or Tissue Homogenates: Stably transfected cell lines (e.g., HEK293, CHO) expressing specific human nAChR subtypes (e.g., α4β2, α7, α3β4) or rat brain regions rich in these receptors (e.g., cortex, hippocampus, thalamus).
-
Radioligand: A high-affinity nAChR antagonist or agonist, such as [³H]-Epibatidine or [¹²⁵I]-α-Bungarotoxin (for α7). The choice of radioligand will depend on the receptor subtype being investigated.
-
Displacer: A known high-affinity non-radioactive ligand (e.g., nicotine, cytisine) to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail: For radioactivity measurement.
-
96-well filter plates: With glass fiber filters.
-
Vacuum filtration manifold.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or brain tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh assay buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add membrane preparation, radioligand (at a concentration near its Kd), and assay buffer to the wells.
-
Non-specific Binding: Add membrane preparation, radioligand, and a saturating concentration of the displacer (e.g., 10 µM nicotine) to the wells.
-
Competition Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound (this compound) to the wells.
-
-
Incubation:
-
Incubate the plates at room temperature or 4°C for a sufficient time to reach equilibrium (typically 60-180 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filter plates using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context, the following diagrams have been generated using Graphviz.
Navigating Antibody Specificity: A Comparison Guide for Nicotine Immunoassays and Implications for Metanicotine Detection
This guide offers a comparative overview of antibody cross-reactivity in the context of nicotine immunoassays, presents a detailed experimental protocol for assessing cross-reactivity, and provides a visual workflow to aid in experimental design. The principles and methodologies described herein are directly applicable to the development and validation of antibodies and immunoassays for metanicotine.
Understanding Antibody Cross-Reactivity
Antibody cross-reactivity refers to the binding of an antibody to molecules other than its target antigen. In the case of immunoassays for drugs and their metabolites, cross-reactivity can lead to false-positive results or inaccurate quantification. Therefore, characterizing the cross-reactivity profile of an antibody is a crucial step in assay validation. This is typically achieved by testing the antibody's binding to a panel of structurally related compounds.
Comparative Cross-Reactivity of a Cotinine Antibody
To illustrate the importance of assessing cross-reactivity, the following table summarizes the cross-reactivity of a commercially available cotinine ELISA kit with nicotine and other related compounds. The data is presented as the percentage of cross-reactivity, which is a measure of the concentration of the cross-reactant required to produce the same signal as a given concentration of the target analyte (cotinine).
| Compound | % Cross-Reactivity |
| Cotinine | 100% |
| Nicotine | <1% |
| Nicotinamide | <1% |
| Nicotinic Acid | <1% |
| 3-OH-Cotinine | 24.82% |
Data sourced from a commercially available cotinine ELISA kit package insert.[1][2]
This table clearly demonstrates that while the antibody is highly specific for cotinine, it exhibits significant cross-reactivity with 3-hydroxycotinine (3-OH-Cotinine), a major metabolite of cotinine.[1] Conversely, its cross-reactivity with the parent compound, nicotine, and other related molecules like nicotinamide and nicotinic acid is negligible.[2] This level of detail is essential for interpreting assay results correctly. For instance, a sample containing high levels of 3-OH-Cotinine could give a positive result in this cotinine assay, even if the cotinine concentration is low.
When developing an antibody for metanicotine, a similar panel of structurally related compounds should be tested. This would include, but not be limited to, nicotine, cotinine, nornicotine, and other known metabolites of nicotine and potential metabolites of metanicotine.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
A competitive enzyme-linked immunosorbent assay (ELISA) is a common and effective method for determining the cross-reactivity of an antibody for a small molecule like metanicotine.
Objective: To determine the percentage of cross-reactivity of an anti-metanicotine antibody with a panel of structurally related compounds.
Materials:
-
Microtiter plates (96-well)
-
Anti-metanicotine antibody (primary antibody)
-
Metanicotine standard
-
Panel of potential cross-reactants (e.g., nicotine, cotinine, etc.)
-
Metanicotine-protein conjugate (for coating)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a microtiter plate with the metanicotine-protein conjugate diluted in a suitable coating buffer.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add blocking buffer to each well to block any remaining non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competition Reaction:
-
Prepare serial dilutions of the metanicotine standard and each potential cross-reactant.
-
In a separate plate or tubes, pre-incubate the anti-metanicotine antibody with the metanicotine standards or the potential cross-reactants for 1 hour at room temperature.
-
Transfer the antibody-analyte mixtures to the coated and blocked microtiter plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate four times with wash buffer.
-
Add the enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development:
-
Add the substrate solution to each well.
-
Incubate in the dark for 15-30 minutes.
-
Add the stop solution to each well to stop the reaction.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 450 nm using a plate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the metanicotine standard.
-
Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) for metanicotine and each cross-reactant.
-
Calculate the percentage of cross-reactivity for each compound using the following formula:
% Cross-Reactivity = (IC50 of Metanicotine / IC50 of Cross-Reactant) x 100
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in a competitive ELISA for assessing antibody cross-reactivity.
Caption: Workflow for a competitive ELISA to determine antibody cross-reactivity.
Conclusion
References
Metanicotine vs. Acetylcholine: A Comparative Guide on Nicotinic Acetylcholine Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of metanicotine and the endogenous neurotransmitter acetylcholine in activating nicotinic acetylcholine receptors (nAChRs). The information presented herein is compiled from experimental data to assist researchers in understanding the distinct pharmacological profiles of these two agonists.
Introduction
Acetylcholine is the primary endogenous agonist for all subtypes of nicotinic acetylcholine receptors, initiating rapid synaptic transmission and neuromodulatory effects throughout the central and peripheral nervous systems.[1][2] Metanicotine, also known as Rivanicline or RJR-2403, is a synthetic selective agonist for certain nAChR subtypes, particularly the α4β2 subtype.[3][4] Understanding the comparative efficacy and selectivity of these compounds is crucial for the development of novel therapeutics targeting nAChRs for various neurological and psychiatric disorders.
Quantitative Comparison of Receptor Activation
The following tables summarize the binding affinities and functional efficacies of metanicotine and acetylcholine at the two most abundant neuronal nAChR subtypes in the brain: α4β2 and α7. It is important to note that the presented data is collated from different studies employing varied experimental systems, which may contribute to variability in the absolute values.
α4β2 Nicotinic Acetylcholine Receptor
The α4β2 nAChR is a high-affinity receptor for nicotine and is widely implicated in the reinforcing effects of nicotine and in cognitive processes.
| Parameter | Metanicotine (Rivanicline) | Acetylcholine | Experimental System |
| Binding Affinity (Ki) | 26 nM[4] | ~21 nM[5] | Radioligand binding assay with [3H]nicotine in rat brain membranes. |
| Functional Potency (EC50) | 732 nM[6] | 3 µM | Metanicotine: 86Rb+ efflux from rat thalamic synaptosomes. Acetylcholine: Whole-cell patch clamp of human α4β2 nAChRs expressed in HEK 293 cells. |
| Maximal Efficacy (Imax) | 79% (relative to 300 µM tetramethylammonium)[6] | Not directly compared in the same study. Generally considered a full agonist. | Metanicotine: 86Rb+ efflux from rat thalamic synaptosomes. |
α7 Nicotinic Acetylcholine Receptor
The α7 nAChR is a homomeric receptor with high calcium permeability, involved in cognitive functions, inflammation, and neuroprotection.
| Parameter | Metanicotine (Rivanicline) | Acetylcholine | Experimental System |
| Functional Potency (EC50) | >1,000,000 nM (No significant activation observed)[3] | 11 µM (human) | Metanicotine: Rubidium ion efflux in M10 cells expressing chicken α7 nAChRs. Acetylcholine: Not specified in the provided summary. |
| Maximal Efficacy (Imax) | Not applicable | 9% (human, relative to a full agonist) | Not applicable |
Signaling Pathways and Experimental Workflow
The activation of nAChRs by an agonist initiates a cascade of events leading to a physiological response. The following diagrams illustrate the generalized signaling pathway and a typical experimental workflow for assessing receptor activation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
This assay measures the affinity of a ligand for a receptor.
-
Membrane Preparation: Rat brain tissue (e.g., cortex or thalamus) is homogenized in a buffered solution and centrifuged to isolate the cell membranes containing the nAChRs.
-
Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the nAChR of interest (e.g., [3H]nicotine for α4β2).
-
Competition: Increasing concentrations of the unlabeled test compound (metanicotine or acetylcholine) are added to compete with the radioligand for binding to the receptor.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
⁸⁶Rb⁺ Efflux Assay
This functional assay measures the ability of an agonist to open the nAChR ion channel.
-
Cell Preparation: Synaptosomes (nerve terminals) are prepared from rat brain tissue (e.g., thalamus) and loaded with the radioactive tracer ⁸⁶Rb⁺, a potassium ion analog.
-
Agonist Stimulation: The synaptosomes are exposed to various concentrations of the agonist (metanicotine or a reference agonist).
-
Efflux Measurement: Activation of the nAChRs by the agonist leads to the opening of the ion channels and the efflux of ⁸⁶Rb⁺ from the synaptosomes. The amount of ⁸⁶Rb⁺ released is quantified.
-
Data Analysis: A dose-response curve is generated by plotting the amount of ⁸⁶Rb⁺ efflux against the agonist concentration. The EC50 (the concentration of agonist that produces 50% of the maximal response) and the Imax (the maximal response) are determined from this curve.[6]
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion flow through nAChRs upon agonist activation.
-
Cell Culture: A cell line (e.g., HEK 293) is genetically engineered to express the specific human nAChR subtype of interest (e.g., α4β2).
-
Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the membrane of a single cell. The membrane patch under the pipette tip is then ruptured to allow electrical access to the entire cell ("whole-cell" configuration).
-
Agonist Application: The cell is held at a specific membrane potential, and a solution containing a known concentration of the agonist (acetylcholine or metanicotine) is rapidly applied to the cell.
-
Current Measurement: The flow of ions through the activated nAChRs is recorded as an electrical current.
-
Data Analysis: The peak amplitude of the current is measured at different agonist concentrations to construct a dose-response curve, from which the EC50 and Imax are determined.
Conclusion
The available data indicates that metanicotine is a potent and selective agonist at the α4β2 nAChR, with a binding affinity comparable to acetylcholine but with a slightly lower functional potency in the assays compared. In contrast, metanicotine displays negligible agonistic activity at the α7 nAChR, highlighting its subtype selectivity. Acetylcholine, as the endogenous neurotransmitter, acts as a non-selective agonist at both α4β2 and α7 nAChR subtypes. These differences in efficacy and selectivity are critical considerations for researchers designing experiments and developing therapeutic agents targeting the nicotinic cholinergic system.
References
- 1. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. Acetylcholine - Wikipedia [en.wikipedia.org]
- 3. Nicotine, but neither the alpha4beta2 ligand RJR2403 nor an alpha7 nAChR subtype selective agonist, protects against a partial 6-hydroxydopamine lesion of the rat median forebrain bundle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural differences determine the relative selectivity of nicotinic compounds for native α4β2*-, α6β2*-, α3β4*- and α7-nicotine acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of N-Methyl-2-(pyridin-3-YL)ethanamine for α4β2 Nicotinic Acetylcholine Receptors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the α4β2 nicotinic acetylcholine receptor (nAChR) selectivity of a structural analog of N-Methyl-2-(pyridin-3-YL)ethanamine, alongside established reference compounds. Due to the limited availability of specific binding and functional data for this compound, this guide will focus on its close structural analog, trans-Metanicotine (also known as Rivanicline or RJR-2403). This comparison is supported by experimental data from radioligand binding assays and functional studies.
The α4β2 nAChR is a crucial target in the central nervous system, implicated in various physiological processes and pathological conditions, including nicotine addiction and neurodegenerative diseases. The development of ligands with high selectivity for the α4β2 subtype over other nAChRs is a key objective in drug discovery to minimize off-target effects.
Comparative Analysis of Ligand Selectivity
To contextualize the selectivity profile of trans-Metanicotine, this guide compares its performance with two well-characterized α4β2 nAChR ligands: Varenicline and Epibatidine. Varenicline is a partial agonist known for its clinical use in smoking cessation, while Epibatidine is a potent, non-selective agonist.
Binding Affinity Profile
The binding affinity of a ligand for different receptor subtypes is a primary indicator of its selectivity. The inhibition constant (Ki) represents the concentration of a competing ligand that occupies 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.
| Compound | α4β2 (Ki, nM) | α3β4 (Ki, nM) | α7 (Ki, nM) | α1β1γδ (Ki, nM) | α6β2* (Ki, nM) | Selectivity (α3β4/α4β2) | Selectivity (α7/α4β2) |
| trans-Metanicotine (Rivanicline) | Not explicitly found | >1000 | Not explicitly found | >1000 | No functional activity | >1370 | Not determined |
| Varenicline | 0.14 | 86 | 125 | >8000 | 0.12 | 614 | 893 |
| Epibatidine | ~0.04 | Not explicitly found | ~20 | Not explicitly found | Not explicitly found | Not determined | ~500 |
Note: Data for trans-Metanicotine is primarily based on functional assays (EC50 values), with binding affinity (Ki) not being widely reported in the reviewed literature. The selectivity is inferred from the ratio of functional potencies.
Functional Activity Profile
Functional assays, such as ion flux or electrophysiological recordings, measure the biological response elicited by a ligand. The half-maximal effective concentration (EC50) is the concentration of an agonist that produces 50% of the maximal response.
| Compound | α4β2 (EC50, µM) | α3β4 (EC50, µM) | α1β1γδ (EC50, µM) | α6β2* (EC50, µM) |
| trans-Metanicotine (Rivanicline) | 0.73 (chicken) | >1000 (chicken) | >1000 (chicken) | 37 (rat, partial agonist) |
| Varenicline | 0.086 (rat) | 2.8 | Not explicitly found | 0.007 (rat) |
| Epibatidine | Not explicitly found | Not explicitly found | Not explicitly found | Not explicitly found |
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies designed to characterize ligand-receptor interactions.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for a specific nAChR subtype.
Materials:
-
Cell membranes expressing the nAChR subtype of interest (e.g., from HEK293 cells or rat brain tissue).
-
Radioligand (e.g., [3H]epibatidine).
-
Test compound (e.g., trans-Metanicotine, Varenicline).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, cell membranes, and the test compound at various concentrations.
-
Add the radioligand at a concentration near its Kd value.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is used to measure the functional activity (e.g., EC50) of a ligand by recording the ion currents elicited upon receptor activation in Xenopus oocytes expressing the target receptor.
Objective: To determine the functional potency (EC50) and efficacy of a test compound at a specific nAChR subtype.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the nAChR subunits of interest.
-
Recording solution (e.g., 115 mM NaCl, 2.5 mM KCl, 1.8 mM BaCl2, 10 mM HEPES, pH 7.3).
-
Test compound solutions.
-
Two-electrode voltage clamp amplifier and data acquisition system.
Procedure:
-
Inject the cRNA for the desired nAChR subunits into the Xenopus oocytes.
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.
-
Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
Apply the test compound at various concentrations to the oocyte and record the resulting ion currents.
-
Construct a concentration-response curve by plotting the current amplitude against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response equation to determine the EC50 value.
Visualizing Methodologies and Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Navigating the Landscape of Nicotinic Acetylcholine Receptor PET Imaging: A Comparative Guide
For researchers, scientists, and professionals in drug development, the in vivo imaging of nicotinic acetylcholine receptors (nAChRs) is a critical tool for understanding neurological disorders and developing novel therapeutics. While various PET ligands have been developed to target these receptors, their performance and suitability for quantitative studies can vary significantly. This guide provides an objective comparison of PET ligands for nAChR imaging, with a special focus on the challenges encountered with [11C]metanicotine and a detailed look at more viable alternatives, supported by experimental data.
Initially explored as a potential PET ligand, (E)-N-[(11)C]Methyl-4-(3-pyridinyl)-3-butene-1-amine, or [11C]metanicotine, has unfortunately proven to be unsuitable for in vivo imaging of nAChRs. Despite its high affinity for nAChRs, in vivo studies in both mice and monkeys have shown that [11C]metanicotine exhibits good blood-brain barrier permeability but ultimately results in a uniform distribution across the brain with no evidence of specific binding to nicotinic receptors.[1] This lack of a specific signal renders it inappropriate for the quantitative assessment of nAChR density or occupancy.
Given the limitations of [11C]metanicotine, this guide will now focus on a comparative analysis of more successful PET ligands that have demonstrated specific and quantifiable binding to nAChRs in vivo. We will examine key ligands for the two most abundant nAChR subtypes in the brain: the α4β2 and the α7 subtypes.
Comparison of PET Ligands for the α4β2 Nicotinic Acetylcholine Receptor
The α4β2 nAChR subtype is a key target in research related to nicotine addiction, Parkinson's disease, and Alzheimer's disease. Several PET radiotracers have been developed to image this receptor subtype, with 2-[18F]F-A85380 and (-)-[18F]Flubatine being among the most extensively studied.
| Ligand | Target Subtype | Binding Potential (BPND) / Distribution Volume (VT) | Test-Retest Variability | Key Characteristics |
| 2-[18F]F-A85380 (2-[18F]FA) | α4β2 | Thalamus BPND ≈ 2.0 (rhesus monkey)[2] | Retest variability ranges from 0.5% to 14% in various brain regions in humans.[3] | Slow kinetics requiring long scan times (up to 7 hours for accurate quantification)[2][3]; allows for quantification of nAChRs.[4] |
| (-)-[18F]Flubatine | α4β2 | Thalamus DVR ≈ 4.52 (healthy controls)[5] | Not explicitly found in the provided search results. | Favorable fast kinetics allowing for shorter scan durations (around 90 minutes)[5][6]; high brain uptake and receptor affinity.[5] |
| [18F]AZAN | α4β2 | BPND > 2 in midbrain and thalamus (non-smokers)[7] | Test-retest variability < 10% in nAChR-rich regions.[7] | Rapid and reversible kinetics, with 90-minute scans being sufficient for quantification.[7] |
Comparison of PET Ligands for the α7 Nicotinic Acetylcholine Receptor
The α7 nAChR subtype is implicated in cognitive processes and is a target for therapies aimed at improving cognitive deficits in disorders like schizophrenia and Alzheimer's disease. [18F]ASEM has emerged as a leading PET ligand for imaging this receptor.
| Ligand | Target Subtype | Binding Potential (BPND) / Distribution Volume (VT) | Test-Retest Variability | Key Characteristics |
| [18F]ASEM | α7 | BPND in baboon brain ranges from 3.9 to 6.6[8]; Human VT values range from 19.6 to 25.9 mL/cm³[9] | 11.7 ± 9.8% in humans.[9] | High specific binding (80-90%)[8]; suitable for quantitative analysis with scan durations of at least 90 minutes.[9] |
| [11C]CHIBA-1001 | α7 | Lower specific binding signal.[9] | Not specified. | First PET ligand to image α7 nAChRs in humans, but showed poor specificity and high nonspecific uptake.[9][10] |
| [11C]KIn-83 | α7 | Specific binding demonstrated in NHP.[10] | Not specified. | Promising preclinical data, but with relatively low brain uptake.[10] |
Experimental Methodologies
A generalized understanding of the experimental protocols is crucial for interpreting and comparing PET imaging data.
Radiosynthesis
-
[11C]metanicotine: Prepared by the [11C]alkylation of its desmethyl precursor using [11C]methyl trifluoromethanesulfonate.[1]
-
(-)-[18F]Flubatine: Synthesized via nucleophilic radiofluorination of an enantiomerically pure precursor followed by deprotection.[11]
-
[18F]ASEM: The synthesis involves a one-step microwave-assisted reaction from its corresponding nitro-precursor.[12]
In Vivo PET Imaging Protocol (Generalized)
-
Subject/Animal Preparation: Subjects are typically positioned in the PET scanner to image the brain. For animal studies, anesthesia may be administered.
-
Radioligand Administration: The radiolabeled ligand is administered intravenously, either as a bolus injection or a bolus plus constant infusion.[4][6]
-
PET Data Acquisition: Dynamic scanning is performed for a specified duration (e.g., 90-240 minutes) to capture the kinetics of the radioligand in the brain.[5][6]
-
Arterial Blood Sampling: In many quantitative studies, arterial blood is sampled throughout the scan to measure the concentration of the radioligand and its metabolites in the plasma, which serves as an input function for kinetic modeling.[6]
-
Image Reconstruction and Analysis: PET data are reconstructed into dynamic images. Regions of interest (ROIs) are defined on co-registered MRI scans. Time-activity curves (TACs) for each ROI are generated and analyzed using kinetic models to estimate parameters like VT or BPND.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate a simplified nAChR signaling pathway and a typical experimental workflow for a PET imaging study.
Caption: Simplified signaling pathway of a nicotinic acetylcholine receptor (nAChR).
Caption: General experimental workflow for a quantitative PET imaging study.
References
- 1. Synthesis and in vivo evaluation of (E)-N-[(11)C]Methyl-4- (3-pyridinyl)-3-butene-1-amine ([(11)C]metanicotine) as a nicotinic receptor radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Perspective and Recent Development of PET Radioligands for Imaging Cerebral Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of nicotinic acetylcholine receptors in the human brain with PET: Bolus plus infusion administration of 2-[18F]F-A85380 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PET Quantification Of 18F-Flubatine Binding To Nicotinic alpha4beta2 acetylcholine receptors in Human Brains - JuSER [juser.fz-juelich.de]
- 6. Imaging of cerebral α4β2* nicotinic acetylcholine receptors with (−)-[18F]Flubatine PET: Implementation of bolus plus constant infusion and sensitivity to acetylcholine in human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PET Imaging of High-Affinity α4β2 Nicotinic Acetylcholine Receptors in Humans with 18F-AZAN, a Radioligand with Optimal Brain Kinetics | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 8. 18F-ASEM, a Radiolabeled Antagonist for Imaging the α7-Nicotinic Acetylcholine Receptor with PET | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 9. PET Imaging of α7 Nicotinic Acetylcholine Receptors: A comparative study of [18F]ASEM and [18F]DBT-10 in non-human primates, and further evaluation of [18F]ASEM in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of 11C-Labeled ASEM Analogues for the Detection of Neuronal Nicotinic Acetylcholine Receptors (α7-nAChR) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radiosynthesis of racemic and enantiomerically pure (-)-[18F]flubatine--a promising PET radiotracer for neuroimaging of α4β2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human Brain Imaging of α7 nAChR with [18F]ASEM: a New PET Radiotracer for Neuropsychiatry and Determination of Drug Occupancy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-Methyl-2-(pyridin-3-YL)ethanamine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-Methyl-2-(pyridin-3-YL)ethanamine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling pyridine derivatives and other hazardous laboratory chemicals. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. Based on the potential hazards associated with pyridine compounds, which can include flammability, toxicity, and skin/eye irritation, the following PPE is recommended.[1][2]
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical splash goggles or a face shield. | To protect eyes from splashes.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). | To prevent skin contact and absorption.[1][2] |
| Body Protection | A standard laboratory coat. | To protect clothing and skin from contamination.[1][2] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. | To avoid the inhalation of vapors.[1][2][3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as a regulated process to ensure safety and compliance.
Step 1: Waste Identification and Classification
-
Identify the Waste: Clearly identify the waste as this compound. This includes pure compounds, solutions, and any contaminated materials such as pipette tips, gloves, and absorbent pads.
-
Assume Hazardous Nature: In the absence of a specific SDS, treat the compound as hazardous waste.[1] Pyridine and its derivatives are often flammable, toxic, and irritants.[2]
Step 2: Waste Segregation and Collection
-
Designated Waste Container: Collect all waste containing this compound in a designated, compatible, and sealable hazardous waste container.[2][4][5] The original container may be suitable if it is in good condition.[5] Do not use metal containers for corrosive waste.[5]
-
Avoid Mixing: Do not mix this waste with other incompatible waste streams.[2] It should be stored separately from strong oxidizing agents and acids.[2][4]
Step 3: Labeling and Storage
-
Clear Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate concentration and quantity.[5] Also, indicate the associated hazards (e.g., Flammable, Toxic, Irritant).[2]
-
Secure Storage: Keep the waste container tightly sealed except when adding waste.[5] Store the container in a designated, well-ventilated, and secure Satellite Accumulation Area (SAA).[2][5] The storage area should be cool, dry, and away from sources of ignition.[3][4]
Step 4: Arranging for Disposal
-
Contact EHS: Once the container is full or no longer in use, contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office.[1]
-
Documentation: Complete any required waste pickup forms, ensuring that the information on the form matches the container label.[5]
-
Professional Disposal: The EHS department will arrange for the collection and disposal by a licensed hazardous waste disposal company.[1] Never pour chemical waste down the drain or dispose of it in the regular trash.[1][3]
Spill Management
In the event of a spill, immediate action is necessary:
-
Small Spills: For minor spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the spill.[2][3] The collected material should then be placed in a sealed container and disposed of as hazardous waste.[3][4]
-
Large Spills: For larger spills, evacuate the area immediately and contact your institution's EHS department or emergency response team.[2]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling N-Methyl-2-(pyridin-3-YL)ethanamine
This guide provides crucial safety and logistical information for the handling and disposal of N-Methyl-2-(pyridin-3-YL)ethanamine in a laboratory setting. The following procedures are designed to minimize risks and ensure a safe working environment for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure when handling this compound. The following table summarizes the required equipment.
| Protection Type | Specification | Purpose |
| Eye and Face Protection | Tight-sealing safety goggles or a face shield. | To protect against splashes that can cause serious eye damage.[3][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). It is recommended to wear two pairs of gloves, with one pair under the gown cuff and the other over.[6] | To prevent skin contact, as the substance may be toxic upon absorption through the skin.[1][3] |
| Body Protection | A disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. A chemical-resistant apron may also be necessary when handling larger quantities.[6][7] | To protect against skin exposure and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator is required when vapors or aerosols are generated.[1] This is especially critical in poorly ventilated areas. | To prevent respiratory tract irritation and potential harm from inhalation.[3] |
Operational Plan
Engineering Controls:
-
Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[5]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[4]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the work area within the chemical fume hood, ensuring it is clean and uncluttered.
-
Weighing and Transfer: Conduct all weighing and transferring of the chemical within the fume hood to contain any dust or vapors.
-
Spill Management: In the event of a spill, immediately evacuate the area if necessary. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Collect the contaminated material into a suitable, sealed container for disposal.[4] Do not let the product enter drains.[1]
-
Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water.[8] Decontaminate all surfaces and equipment that came into contact with the chemical.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Collection:
-
Collect all waste, including contaminated PPE and spill cleanup materials, in a designated, properly labeled, and sealed hazardous waste container.[9]
-
Ensure the waste container is compatible with the chemical and will not leak.[9]
Disposal Protocol:
-
Dispose of the hazardous waste through an approved waste disposal plant.[4][8]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Workflow
The following diagram illustrates the standard operating procedure for safely handling this compound.
Caption: Safe handling workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. aksci.com [aksci.com]
- 5. benchchem.com [benchchem.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 8. fishersci.com [fishersci.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
